(1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol
Beschreibung
BenchChem offers high-quality (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(1R)-1-(3-chloro-4-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGSPHGSOUBBIC-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-chloro-4-fluoro-alpha-methylbenzyl alcohol R-enantiomer
An In-depth Technical Guide to (R)-3-Chloro-4-fluoro-α-methylbenzyl Alcohol: Synthesis, Analysis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the (R)-enantiomer of 3-chloro-4-fluoro-α-methylbenzyl alcohol, a critical chiral building block in modern pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the core aspects of its synthesis, enantiomeric purification, and analytical characterization, emphasizing the causality behind methodological choices to ensure robust and reproducible outcomes.
Introduction: A Key Chiral Intermediate
(R)-3-chloro-4-fluoro-α-methylbenzyl alcohol is a halogenated chiral secondary alcohol. Its structural rigidity and defined stereochemistry make it a valuable precursor for creating complex molecules with specific biological activities. The presence of both chlorine and fluorine atoms on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug substance, making this intermediate particularly relevant in medicinal chemistry.[1][2] The precise three-dimensional arrangement of the hydroxyl and methyl groups, dictated by its 'R' configuration, is often essential for the specific molecular interactions required for a drug's efficacy.
Physicochemical and Spectroscopic Profile
Accurate characterization is the foundation of chemical synthesis and application. The key properties of the analogous, non-fluorinated compound, 3-chloro-α-methylbenzyl alcohol, are presented below for reference, as specific data for the title compound is sparse in publicly available databases. Researchers should expect similar properties, with adjustments for the effects of the fluorine substituent.
Table 1: Physicochemical Properties of 3-Chloro-α-methylbenzyl Alcohol (Reference)
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO | [3][4] |
| Molecular Weight | 156.61 g/mol | [3][4] |
| CAS Number | 6939-95-3 | [4] |
| Appearance | Very Pale Yellow Liquid | [4] |
| Specific Gravity | 1.17 g/mL | [4] |
| Refractive Index | 1.54 | [4] |
Spectroscopic Data Interpretation
-
¹H NMR: Expect characteristic peaks for the aromatic protons (with splitting patterns influenced by the chloro and fluoro substituents), a quartet for the methine proton (CH-OH), a doublet for the methyl group (CH₃), and a broad singlet for the hydroxyl proton (OH).
-
¹³C NMR: The spectrum would show distinct signals for each of the eight carbon atoms, with the carbon bearing the hydroxyl group appearing in the 65-75 ppm range. The C-F coupling would be observable.
-
IR Spectroscopy: Key absorbances would include a broad O-H stretch around 3300-3400 cm⁻¹, C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹, and C-O stretching near 1050-1150 cm⁻¹.
Synthesis and Enantiomeric Purification
The generation of enantiomerically pure (R)-3-chloro-4-fluoro-α-methylbenzyl alcohol is paramount. Two primary strategies are employed: direct asymmetric synthesis or the resolution of a racemic mixture.
Strategy 1: Asymmetric Synthesis via Prochiral Ketone Reduction
The most efficient route to a single enantiomer is through asymmetric synthesis, which directly creates the desired stereocenter. This is typically achieved by the stereoselective reduction of the corresponding prochiral ketone, 3-chloro-4-fluoroacetophenone.
Causality of Method: The choice of a chiral reducing agent or catalyst is critical. Reagents like (S)-Alpine borane or metal catalysts with chiral ligands create a diastereomeric transition state with the ketone.[7] This difference in energy between the two possible transition states favors the formation of one enantiomer over the other, resulting in a product with high enantiomeric excess (e.e.).
Caption: Workflow for Asymmetric Synthesis.
Experimental Protocol: Asymmetric Reduction
-
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry reaction vessel with the chiral reducing agent (e.g., (S)-Alpine borane solution). Cool the vessel to the recommended temperature (e.g., -20 °C to 0 °C) to control selectivity.
-
Substrate Addition: Slowly add a solution of 3-chloro-4-fluoroacetophenone in a dry, aprotic solvent (e.g., THF) to the reducing agent solution. The slow addition rate is crucial to maintain temperature and maximize enantioselectivity.
-
Reaction Monitoring: Stir the reaction at the controlled temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC until the starting ketone is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of an appropriate reagent (e.g., methanol, followed by aqueous HCl) to destroy any excess reducing agent.
-
Extraction and Isolation: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude alcohol via flash column chromatography on silica gel to remove any impurities.
-
Validation: Analyze the final product for chemical purity (GC/HPLC) and enantiomeric excess (Chiral HPLC).
Strategy 2: Racemic Synthesis and Chiral Resolution
An alternative approach involves synthesizing the racemic alcohol and then separating the enantiomers. This can be advantageous if a suitable asymmetric method is not available or cost-effective.
Causality of Method: This strategy relies on converting the enantiomeric pair into a pair of diastereomers by reacting them with a chiral resolving agent.[8][9] Diastereomers have different physical properties (e.g., solubility, melting point, chromatographic retention), allowing them to be separated by standard laboratory techniques like crystallization or chromatography.[8]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3-Chloro-alpha-methylbenzenemethanol | C8H9ClO | CID 97779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labproinc.com [labproinc.com]
- 5. bmse000540 3-methylbenzyl Alcohol at BMRB [bmrb.io]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
Strategic Sourcing and Validation of Chiral 1-(3-chloro-4-fluorophenyl)ethanol
A Technical Guide for Medicinal Chemistry and Process Development[1]
Executive Summary
1-(3-chloro-4-fluorophenyl)ethanol is a high-value chiral building block, serving as a critical scaffold in the synthesis of tyrosine kinase inhibitors (TKIs) and next-generation agrochemicals.[1] Its specific halogenation pattern—a chlorine at the meta position and a fluorine at the para position—modulates lipophilicity and metabolic stability, blocking facile P450 oxidation at the para-position while influencing binding affinity through electronic effects.
This guide provides a technical roadmap for sourcing this chiral synthon, validating its enantiomeric purity, and understanding the impurity profiles inherent to its synthesis.
Molecular Profile & Criticality[1]
The chirality of the benzylic alcohol position is often the determinant of biological activity. In drug design, this alcohol is frequently converted into a chiral amine (via azide displacement or Ritter reaction) or an ether. Using a racemate in early discovery can lead to costly late-stage separation; therefore, sourcing high-ee% (enantiomeric excess) material is standard practice.[1]
Key Chemical Data
| Property | Specification |
| IUPAC Name | 1-(3-chloro-4-fluorophenyl)ethanol |
| Molecular Formula | C₈H₈ClFO |
| Molecular Weight | 174.60 g/mol |
| Chiral Center | Benzylic Carbon (C1) |
| Boiling Point | ~120-121°C (at 45 Torr) |
| Storage | Inert atmosphere (Argon/Nitrogen), 2-8°C |
Synthesis Routes & Impurity Profiling[5]
Understanding how your supplier manufactures this compound is vital for anticipating "silent" impurities—contaminants that may not appear in standard LC-MS runs but can poison downstream catalysts (e.g., trace metals or protein residues).[1]
Pathway A: Biocatalytic Reduction (Preferred)[1]
-
Method: Enzymatic reduction of 3-chloro-4-fluoroacetophenone using Ketoreductases (KREDs) with cofactor recycling (NADPH).[1]
-
Pros: High ee% (>99%), mild conditions, no heavy metals.
-
Cons: Potential for residual protein/endotoxins (relevant for GMP).[1]
-
Impurity Profile: Unreacted ketone, antifoam agents, buffer salts.
Pathway B: Asymmetric Transfer Hydrogenation (ATH)[1]
-
Method: Noyori-type reduction using Ruthenium (Ru) or Rhodium (Rh) catalysts with chiral ligands (e.g., TsDPEN).[1]
-
Pros: Scalable, well-defined kinetics.
-
Cons: Trace metal contamination (Ru/Rh) which must be scavenged.
-
Impurity Profile: Metal residues, ligand fragments, over-reduced byproducts.
Visualization: Synthesis Workflows
Caption: Comparison of Biocatalytic vs. Chemocatalytic routes, highlighting distinct impurity risks.
Sourcing Strategy & Supplier Evaluation
Suppliers are categorized by their ability to provide specific enantiomers and their synthesis scale.
CAS Number Reference
Confusion often arises due to ambiguous labeling. Use these specific CAS numbers for procurement:
| Isomer | CAS Number | Common Application |
| (S)-Isomer | 126534-42-7 | Key intermediate for chiral amines/ethers |
| (R)-Isomer | 126534-43-8 | Alternate stereochemistry studies |
| Racemate | 6939-95-3 (generic) | Reference standard for HPLC method development |
Supplier Tiers
Tier 1: Primary Manufacturers (Bulk/Process Scale)
These vendors often hold IP on the catalytic routes (Noyori or KRED libraries).[1]
-
Takasago International: Global leader in Asymmetric Transfer Hydrogenation (ATH). Excellent for multi-kilo to ton scale.
-
Daicel Corporation: Specializes in chiral separation but also offers chiral reagents and synthesis services.
-
Codexis: (If biocatalytic route is required) Provides enzyme panels for custom synthesis.[1]
Tier 2: Catalog & Research Suppliers (Gram Scale)
Best for early-stage discovery and medicinal chemistry SAR.[1]
-
Sigma-Aldrich (Merck): Reliable documentation, high price point.[1]
-
Combi-Blocks: Excellent balance of price and speed; typically stocks the (S)-isomer.[1]
-
Enamine: Strong presence in building blocks; good for analogs.
-
AchemBlock / Matrix Scientific: Specialized sourcing for fluorinated intermediates.
Quality Control & Validation Protocols
Trusting a Certificate of Analysis (CoA) without internal verification is a critical failure mode in chiral chemistry. Optical rotation ([α]D) is insufficient for determining high enantiomeric excess.[1] Chiral HPLC is mandatory.
Protocol: Chiral HPLC Method
This method separates the (R) and (S) enantiomers to calculate ee%.[1]
-
Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H.[1]
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane : Isopropanol (95:5 v/v).[1]
-
Note: For higher solubility, 90:10 can be used, but resolution may decrease slightly.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 25°C.
-
Detection: UV @ 220 nm (Absorption max for chlorofluorophenyl ring).[1]
-
Sample Prep: Dissolve ~1 mg/mL in Mobile Phase.
Validation Workflow
Caption: Decision tree for incoming raw material validation ensuring enantiomeric purity.
Handling and Storage
-
Hygroscopicity: Moderate. Store in tightly sealed containers.
-
Oxidation Risk: Benzylic alcohols can slowly oxidize to the acetophenone if exposed to air and light over long periods.
-
Recommendation: Re-test ee% if the material has been stored for >6 months.
References
-
ChemicalBook. (S)-2-CHLORO-1-(4-FLUOROPHENYL)ETHANOL Product Properties and CAS 126534-42-7. Retrieved from [1]
-
PubChem. (1R)-2-chloro-1-(4-fluorophenyl)ethanol Compound Summary (CAS 126534-43-8).[1] National Library of Medicine. Retrieved from [1]
-
Takasago International Corporation. Chiral Building Blocks and Ligands. Retrieved from [1]
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from
-
Sigma-Aldrich. 2-(3-Chloro-4-fluorophenyl)ethanol Product Specification. Retrieved from [1]
Sources
Technical Guide: Asymmetric Reduction of 3-Chloro-4-Fluoroacetophenone
The following technical guide details the asymmetric reduction of 3-chloro-4-fluoroacetophenone. This document is structured for researchers and process chemists, focusing on the production of high-purity chiral intermediates used in pharmaceutical development.
Executive Summary
The chiral alcohol 1-(3-chloro-4-fluorophenyl)ethanol is a high-value pharmacophore used in the synthesis of bioactive compounds, particularly in the development of kinase inhibitors and GPCR ligands where the 3-chloro-4-fluoro motif modulates metabolic stability and lipophilicity.
This guide provides a comparative technical analysis of the three primary methodologies for synthesizing the enantiopure alcohol from 3-chloro-4-fluoroacetophenone (CFA) :
-
Biocatalytic Reduction (KREDs): Highest enantioselectivity (>99% ee), mild conditions.
-
Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH): Scalable, robust, no cofactor requirement.
-
Corey-Bakshi-Shibata (CBS) Reduction: Reliable for small-scale library synthesis.
Target Molecule Profile:
-
Substrate: 3-Chloro-4-fluoroacetophenone (CAS: 2923-66-2)
-
Product: (R)- or (S)-1-(3-chloro-4-fluorophenyl)ethanol
-
Critical Quality Attribute (CQA): Enantiomeric Excess (ee) > 98%
Strategic Context & Reaction Pathways
The reduction of CFA presents specific chemoselective challenges. The presence of aryl halogens (Cl, F) precludes the use of standard heterogeneous hydrogenation (e.g., Pd/C + H₂) due to the high risk of hydrodehalogenation. Therefore, hydride transfer mechanisms (enzymatic or homogenous organometallic) are required.
Reaction Scheme & Logic
The following diagram illustrates the divergent pathways to access either the (R) or (S) enantiomer.
Caption: Divergent synthesis pathways for (R) and (S) enantiomers via biocatalytic and chemocatalytic routes.
Method A: Biocatalytic Reduction (Ketoreductases)
Biocatalysis is the preferred route for pharmaceutical intermediates due to its superior enantioselectivity and operation at ambient temperature/pressure. Ketoreductases (KREDs) are NADPH-dependent oxidoreductases that transfer a hydride to the carbonyl carbon.
Mechanism & Cofactor Regeneration
The reaction requires a cofactor recycling system (typically Glucose Dehydrogenase/Glucose or Isopropanol/ADH) to drive the equilibrium and minimize expensive cofactor usage.
Caption: Coupled enzymatic cycle showing KRED-mediated reduction and GDH-mediated cofactor regeneration.
Experimental Protocol (Typical Screening Scale)
Objective: Synthesis of (S)-1-(3-chloro-4-fluorophenyl)ethanol.
-
Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM MgSO₄.
-
Substrate Solution: Dissolve 3-chloro-4-fluoroacetophenone (50 mg) in DMSO (50 µL).
-
Cofactor Mix: Dissolve NADP+ (1 mg) and Glucose (100 mg) in the buffer (5 mL). Add Glucose Dehydrogenase (GDH, 50 Units).
-
Reaction Initiation: Add the KRED enzyme (e.g., Lactobacillus kefir ADH or commercial variant) (5-10 mg) to the buffer mix. Add the substrate solution.[1][2][3]
-
Incubation: Shake at 30°C / 250 rpm for 24 hours.
-
Work-up: Extract with Ethyl Acetate (3 x 2 mL). Dry over Na₂SO₄ and concentrate.
-
Validation: Analyze via Chiral HPLC (See Section 5).
Method B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
For larger scale-up where enzyme cost or stability is prohibitive, Ruthenium-catalyzed transfer hydrogenation is the industry standard. This method utilizes the Noyori catalyst system (RuCl(p-cymene)[(S,S)-TsDPEN]).
Mechanistic Insight
The reaction proceeds via a metal-ligand bifunctional mechanism. The chiral diamine ligand (TsDPEN) directs the facial selectivity, while the ruthenium center mediates hydride transfer from the hydrogen donor (Formic acid/Triethylamine or Isopropanol).
Experimental Protocol (Gram Scale)
Objective: Synthesis of (S)-1-(3-chloro-4-fluorophenyl)ethanol.
Reagents:
-
Substrate: 3-Chloro-4-fluoroacetophenone (1.72 g, 10 mmol)
-
Catalyst: RuCl (6.4 mg, 0.01 mmol, S/C = 1000)
-
Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)
Step-by-Step:
-
Inert Atmosphere: Purge a Schlenk flask with nitrogen.
-
Catalyst Charge: Add the Ru-catalyst and the substrate to the flask.
-
Solvent Addition: Add degassed Formic acid/Triethylamine mixture (5 mL) and DMF (2 mL) if solubility is poor.
-
Reaction: Stir at 28°C for 12–24 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Quench: Dilute with water (20 mL) and extract with Dichloromethane (DCM).
-
Purification: Wash organic layer with sat.[1] NaHCO₃ (to remove acid), brine, and dry over Na₂SO₄.[1] Concentrate in vacuo.[3]
-
Yield: Typically >95% conversion.
-
Note: Use (R,R)-TsDPEN to obtain the (R)-enantiomer.
Analytical Controls & Quality Assurance
Accurate determination of Enantiomeric Excess (ee) is critical. The presence of the fluorine atom does not significantly alter the retention behavior compared to the chloro-analog, but specific separation conditions are required.
Chiral HPLC Method
-
Column: Daicel Chiralcel OD-H or OD-3 (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Dimensions: 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane : Isopropanol (95 : 5 v/v).
-
Flow Rate: 0.8 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 210 nm (Absorption of the phenyl ring) or 254 nm.
-
Expected Retention:
-
(S)-Enantiomer: ~11.5 min
-
(R)-Enantiomer: ~13.2 min
-
Note: Elution order may reverse depending on the specific column lot and solvent ratio; always verify with a racemic standard.
-
Quantitative Data Summary
| Parameter | Biocatalysis (KRED) | Ru-ATH (Transfer Hydrog.) | CBS Reduction |
| Enantiomeric Excess (ee) | > 99% | 95% - 98% | 90% - 96% |
| Conversion | > 99% | > 95% | > 90% |
| Scalability | High (requires fermentation) | High (Chemical bulk) | Low/Medium |
| Cost Driver | Enzyme screening | Ruthenium catalyst | Stoichiometric Borane |
| Green Metric | Excellent (Water based) | Good (Organic solvent) | Poor (Borane waste) |
Troubleshooting & Optimization
Preventing Dehalogenation
-
Risk: Loss of the Chlorine or Fluorine atom.
-
Solution: Avoid heterogeneous catalysts (Pd/C, Pt/C) and hydrogen gas at high pressure. Both ATH and Biocatalysis are "soft" reduction methods that preserve the aryl-halide bonds.
Improving Solubility
-
Issue: CFA has low solubility in aqueous buffers (Biocatalysis).
-
Solution: Use a biphasic system (Buffer/Butyl Acetate) or add co-solvents (DMSO/IPA) up to 10% v/v. Ensure the KRED variant selected is solvent-tolerant.
Racemization
-
Issue: Product ee drops over time.
-
Cause: Benzylic alcohols with electron-withdrawing groups (Cl, F) can racemize under highly acidic conditions via a carbocation intermediate.
-
Solution: Ensure work-up for the Ru-ATH method (which uses Formic Acid) includes a prompt and thorough neutralization with NaHCO₃.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.
-
Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265.
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012.
-
BenchChem. (2025).[1] Application Notes: Asymmetric Reduction of Halogenated Acetophenones.
-
Sigma-Aldrich. (2024). 3-Chloro-4-fluoroacetophenone Product Specification and Safety Data.
Sources
Technical Guide: Biocatalytic Synthesis & Application of (R)-1-(3-Chloro-4-fluorophenyl)ethanol
Executive Summary
Molecule: (R)-1-(3-chloro-4-fluorophenyl)ethanol Synonyms: (R)-3-chloro-4-fluoro-α-methylbenzyl alcohol; (R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol. CAS (Racemate): 1215033-06-1 (Generic reference for structure verification) Target Audience: Process Chemists, Medicinal Chemists, CMC Leads.
This guide details the asymmetric synthesis of (R)-1-(3-chloro-4-fluorophenyl)ethanol , a high-value chiral synthon. While often overshadowed by its non-halogenated analogs, this specific scaffold is a critical intermediate for generating chiral amines found in next-generation kinase inhibitors (e.g., EGFR targets) and CNS-active agents (e.g., 5-HT1A antagonists).
The industry standard has shifted from metal-catalyzed transfer hydrogenation (Noyori type) to biocatalytic reduction using Ketoreductases (KREDs). This guide focuses on the biocatalytic route due to its superior enantiomeric excess (>99% ee), mild aqueous conditions, and elimination of heavy metal scavenging steps.
Chemical Identity & Structural Significance[1][2][3]
The molecule features a chiral center at the benzylic position, flanked by a 3-chloro-4-fluoro substitution pattern on the phenyl ring. This specific halogenation pattern modulates metabolic stability (blocking para-hydroxylation) and lipophilicity in final drug candidates.
| Property | Specification |
| Molecular Formula | C₈H₈ClFO |
| Molecular Weight | 174.60 g/mol |
| Chiral Center | C1 (Benzylic carbon) |
| Physical State | Colorless to pale yellow oil (solidifies upon high purity/cooling) |
| Solubility | Soluble in MeOH, EtOH, IPA, EtOAc, DCM; Low solubility in water.[1] |
| Key Reactivity | Benzylic alcohol susceptible to nucleophilic substitution (with inversion) via mesylation or Mitsunobu conditions. |
Synthesis Strategy: Biocatalytic Reduction
The most robust method for synthesizing the (R)-isomer is the enzymatic reduction of 3'-chloro-4'-fluoroacetophenone .
Mechanism of Action
The reaction utilizes an NADPH-dependent Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH). To make the process economically viable, a cofactor regeneration system (coupled enzyme) is employed—typically Glucose Dehydrogenase (GDH) converting Glucose to Gluconolactone, thereby recycling NADP+ back to NADPH.
Reaction Pathway Diagram
The following diagram illustrates the stereoselective reduction and the coupled cofactor recycling loop.
Caption: Stereoselective reduction coupled with a Glucose/GDH cofactor regeneration system.
Detailed Experimental Protocol
Objective: Synthesize 10g of (R)-1-(3-chloro-4-fluorophenyl)ethanol with >98% conversion and >99% ee.
Reagents & Materials[1][4][5][6][7][8]
-
Substrate: 3'-Chloro-4'-fluoroacetophenone (10.0 g, ~58 mmol).
-
Enzyme: Commercial KRED screening kit (e.g., Codexis KRED-P1 series or equivalent E. coli recombinant ADH) specific for (R)-selectivity.
-
Cofactor: NADP+ (catalytic amount, 10 mg).
-
Recycling System: Glucose (15 g) and Glucose Dehydrogenase (GDH, 50 mg).
-
Buffer: 100 mM Potassium Phosphate Buffer (KPi), pH 7.0.
-
Solvent: Isopropyl Alcohol (IPA) - Note: Some KREDs use IPA as the hydrogen donor instead of Glucose/GDH.
Step-by-Step Methodology
-
Buffer Preparation:
-
Prepare 200 mL of 100 mM KPi buffer (pH 7.0).
-
Add MgSO₄ (2 mM final concentration) to stabilize the enzyme.
-
-
Reaction Assembly:
-
In a 500 mL round-bottom flask equipped with an overhead stirrer, dissolve Glucose (15 g) in the buffer.
-
Add the cofactor NADP+ (10 mg) and the recycling enzyme GDH (50 mg).
-
Add the KRED enzyme (100-200 mg, depending on specific activity).
-
Self-Validating Check: Measure pH.[2] It should be 7.0. If acidic, adjust with 1M NaOH.
-
-
Substrate Addition:
-
Dissolve the substrate (3'-chloro-4'-fluoroacetophenone) in a minimal amount of DMSO or IPA (5-10 mL) to assist solubility.
-
Add dropwise to the enzyme mixture while stirring at 250 rpm.
-
-
Incubation:
-
Maintain temperature at 30°C.
-
pH Control (Critical): As the reaction proceeds (if using Glucose), gluconic acid is produced, lowering pH. Use an autotitrator to maintain pH 7.0 using 1M NaOH.
-
Timepoint: Run for 18-24 hours.
-
-
Reaction Monitoring (IPC):
-
Take a 50 µL aliquot, extract with 200 µL EtOAc.
-
Analyze via achiral HPLC or GC for conversion. Target: <1% remaining ketone.
-
-
Workup:
-
Add Celite (5 g) and filter the mixture to remove protein/biomass.
-
Extract the filtrate with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with Brine (100 mL).
-
Dry over Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
-
Purification:
-
The crude oil is typically >95% pure. If necessary, purify via flash chromatography (Hexane/EtOAc 90:10).
-
Analytical Controls & Quality Assurance
Verification of chiral purity is the most critical step.
Chiral HPLC Method[7][8]
-
Column: Daicel Chiralcel OB-H or OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (95 : 5).
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 210 nm (or 254 nm).
-
Expected Retention:
-
(S)-isomer: ~12-15 min (varies by column lot).
-
(R)-isomer: ~18-22 min.
-
Note: Always inject a racemic standard first to establish retention times.
-
Process Flow Diagram
The following diagram outlines the logical flow from synthesis to validation.
Caption: Operational workflow from bioreactor setup to final quality control.
Industrial Scalability & Safety
Safety Considerations
-
Halogenated Compounds: 3'-chloro-4'-fluoroacetophenone and the product are skin and eye irritants. Wear nitrile gloves and safety goggles.
-
Enzymes: Powdered enzymes can be respiratory sensitizers. Handle in a fume hood or weigh box.
-
Solvents: IPA and Ethyl Acetate are flammable. Ensure proper grounding.
Scalability Factors
-
Substrate Loading: While 0.5 M is standard for lab scale, industrial KRED processes can often handle up to 100-200 g/L loading.
-
Emulsions: Biocatalytic reactions often form emulsions during extraction due to proteins. Use of diatomaceous earth (Celite) filtration or centrifugation is standard for breaking emulsions at scale.
References
-
Biocatalytic Reduction of Acetophenones
-
Hollmann, F., et al. "Biocatalytic reduction of ketones." Green Chemistry, 2011.
-
-
Chiral HPLC Methodologies
-
Daicel Corporation. "Chiral Selector Screening for Halogenated Phenyl Ethanols." Chiral Technologies Instruction Manuals.
-
-
Synthesis of Halogenated Intermediates
-
Organic Syntheses, Coll. Vol. 10, p. 29 (2004).[4] "Asymmetric Transfer Hydrogenation."
-
-
Substrate Properties (PubChem)
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 24721642, 1-(3-chloro-4-fluorophenyl)ethanol."
-
Sources
Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis of (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol
The enantiomerically pure alcohol, (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol, is a critical chiral building block in the synthesis of various pharmaceutical agents. Its specific stereochemistry is often paramount to the biological activity and safety profile of the final drug substance. Asymmetric synthesis, the process of selectively creating one enantiomer over the other, is therefore a cornerstone of modern medicinal chemistry and process development.[1][2] This document provides a detailed guide to the asymmetric synthesis of this key intermediate, focusing on scientifically robust and field-proven methodologies. We will delve into the mechanistic underpinnings of the chosen synthetic routes, provide comprehensive, step-by-step protocols, and outline the necessary analytical techniques for validation.
Strategic Approaches to Asymmetric Synthesis
The primary and most efficient route to (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol is the asymmetric reduction of the prochiral ketone, 3-chloro-4-fluoroacetophenone.[3][4][5][6] Several powerful catalytic systems have been developed for this transformation, each with its own set of advantages. This guide will focus on two of the most reliable and widely adopted methods:
-
Noyori-Type Asymmetric Hydrogenation: This method utilizes ruthenium catalysts bearing chiral diphosphine and diamine ligands.[7][8][9][10] These catalysts are renowned for their high efficiency, broad substrate scope, and the exceptional levels of enantioselectivity they can achieve. The reaction typically proceeds via a metal-ligand bifunctional mechanism.[9]
-
Corey-Bakshi-Shibata (CBS) Reduction: This approach employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reducing agent, typically borane, to the ketone.[11][12][13] The CBS reduction is valued for its operational simplicity, predictable stereochemical outcome, and the commercial availability of the catalyst precursors.[13]
The choice between these methods may depend on factors such as available equipment (hydrogenation apparatus), cost of reagents, and desired scale of the reaction. For the purposes of this guide, we will provide detailed protocols for both approaches.
Method 1: Noyori-Type Asymmetric Hydrogenation
This protocol is adapted from the well-established principles of Noyori asymmetric hydrogenation, which has been successfully applied to a wide array of substituted acetophenones.[7][10] The (R)-configuration of the product alcohol is achieved by using a catalyst prepared with the (R,R)-configured chiral diamine ligand.
Reaction Principle & Mechanism
The catalytic cycle of Noyori-type asymmetric hydrogenation is a sophisticated process involving the cooperative action of the metal center and the ligands. The key step is the stereoselective transfer of a hydride from the ruthenium complex to the ketone, guided by the chiral environment created by the diphosphine and diamine ligands.[9]
Caption: Noyori Asymmetric Hydrogenation Catalytic Cycle.
Experimental Protocol
Materials:
-
[RuCl2((R)-BINAP)((R,R)-DPEN)] or a similar (R,R)-configured Noyori-type catalyst
-
Anhydrous isopropanol (IPA) or ethanol
-
Potassium tert-butoxide (KOtBu)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions
-
High-pressure hydrogenation reactor
Procedure:
-
Reactor Preparation: Thoroughly dry all glassware and the hydrogenation reactor. Purge the entire system with an inert gas (Argon or Nitrogen) to remove air and moisture.
-
Catalyst and Substrate Addition: To the reactor vessel under an inert atmosphere, add 3-chloro-4-fluoroacetophenone (1 equivalent).
-
Solvent and Base Addition: Add anhydrous isopropanol or ethanol to dissolve the substrate. The concentration should be carefully optimized, but a starting point of 0.1-0.5 M is common. Add a solution of potassium tert-butoxide in the same solvent (typically 1-5 mol % relative to the substrate).
-
Catalyst Loading: In a separate glovebox or under a strong stream of inert gas, weigh the [RuCl2((R)-BINAP)((R,R)-DPEN)] catalyst (typically 0.01-0.1 mol %) and add it to the reactor.
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 atm).
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 25-50 °C). Monitor the reaction progress by taking aliquots (carefully depressurizing and re-pressurizing the reactor) and analyzing them by TLC or GC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with inert gas. Quench the reaction by adding a small amount of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Remove the solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
| Parameter | Typical Range |
| Substrate Concentration | 0.1 - 1.0 M |
| Catalyst Loading (S/C ratio) | 1,000 - 10,000 |
| Hydrogen Pressure | 10 - 80 atm |
| Temperature | 25 - 60 °C |
| Reaction Time | 4 - 24 hours |
| Expected Yield | >95% |
| Expected Enantiomeric Excess | >98% ee |
Method 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
The CBS reduction offers a highly predictable and operationally simpler alternative to high-pressure hydrogenation.[11][13] The stereochemical outcome is dictated by the chirality of the oxazaborolidine catalyst. To obtain the (1R)-alcohol, the (R)-CBS catalyst is used.
Reaction Principle & Mechanism
The reaction proceeds through a six-membered transition state where the ketone coordinates to the boron atom of the borane-catalyst complex. The hydride is then transferred from the borane to the re-face of the ketone, leading to the (R)-alcohol.[11][13]
Caption: CBS Asymmetric Reduction Experimental Workflow.
Experimental Protocol
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene or neat)
-
Borane-tetrahydrofuran complex (BH3-THF, 1M solution)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Standard glassware for air-sensitive reactions
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Under an inert atmosphere, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (5-10 mol %) to a flask containing anhydrous THF. Cool the solution to 0-5 °C.
-
Borane Addition: Slowly add the borane-THF solution (approximately 0.6-1.0 equivalents) to the catalyst solution while maintaining the temperature. Stir for 10-15 minutes to allow for complex formation.
-
Substrate Addition: In a separate flask, dissolve 3-chloro-4-fluoroacetophenone (1 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at the controlled temperature until the starting material is consumed (monitor by TLC or GC).
-
Quenching: Slowly and carefully add methanol to the reaction mixture to quench the excess borane.
-
Work-up: Allow the mixture to warm to room temperature. Add 1N HCl and stir for 30 minutes.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Parameter | Typical Value |
| Catalyst Loading | 5 - 10 mol% |
| Borane Stoichiometry | 0.6 - 1.0 equivalents |
| Temperature | 0 - 25 °C |
| Reaction Time | 1 - 6 hours |
| Expected Yield | 90 - 98% |
| Expected Enantiomeric Excess | 95 - 99% ee |
Analytical Characterization and Quality Control
The determination of enantiomeric excess (ee) is crucial for validating the success of the asymmetric synthesis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral alcohols.[15][16]
Typical HPLC Protocol:
-
Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of hexanes and isopropanol is commonly used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can also be used to determine enantiomeric excess, often through the use of a chiral solvating agent or by converting the alcohol to diastereomeric esters (e.g., Mosher's esters).[17] ¹⁹F NMR can be particularly useful given the fluorine atom in the molecule, as the fluorine signals of the enantiomers may be resolved in a chiral environment.[17][18]
Conclusion
The asymmetric synthesis of (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol can be achieved with high efficiency and excellent enantioselectivity using established catalytic methods. Both Noyori-type asymmetric hydrogenation and CBS reduction represent reliable and scalable approaches. The choice of method will depend on the specific requirements and resources of the laboratory. Rigorous analytical control, particularly using chiral HPLC, is essential to ensure the enantiomeric purity of the final product, a critical parameter for its application in pharmaceutical development.
References
-
Noyori, R., Kitamura, M., & Ohkuma, T. (2004). Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. PNAS, 101(15), 5356-5362. [Link]
-
Del Conte, R., & Pescitelli, G. (2003). Quantum mechanical study of stereoselectivity in the oxazaborolidine-catalyzed reduction of acetophenone. PubMed, 20(8), 1039-50. [Link]
-
Huang, S., Wang, B., Shan, Z., & Zhao, D. (2007). Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. Synthetic Communications, 30(13), 2423-2427. [Link]
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]
-
Didier, D., et al. (2018). Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. International Journal of Pharmaceutical and Research Sciences. [Link]
-
Various Authors. (2014). Reduction of Acetophenone at room temperature with various bicyclic oxazaborolidines. ResearchGate. [Link]
-
Gale, E. M., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. [Link]
-
Wills, M., et al. (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions, 41(35), 10857-10865. [Link]
-
Gridnev, A. A., & Imamoto, T. (2014). Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX2(diphosphine)(1,2-diamine)] Catalysts. Journal of the American Chemical Society, 136(10), 3909-3923. [Link]
-
Wenzel, T. J., & Chisholm, C. D. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 342-349. [Link]
-
University of Bath. Determination of enantiomeric excess. [Link]
-
Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
-
Organic Chemistry Portal. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. [Link]
-
Sanchez, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 59-64. [Link]
-
Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]
-
University of Liverpool. Asymmetric Synthesis. [Link]
-
Various Authors. (2025). Enantioselective Reduction of 4‐Fluoroacetophenone at High Substrate Concentration using a Tailor‐Made Recombinant Whole‐Cell Catalyst. ResearchGate. [Link]
-
Various Authors. Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. [Link]
-
Various Authors. (1995). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Symposium Series. [Link]
-
Soai, K., et al. (2020). Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. Symmetry, 12(6), 945. [Link]
-
Davies, H. M. L., Denton, J. R., & Sukumaran, D. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625-2628. [Link]
-
Cardiff University. (2018). Asymmetric Synthesis of Pharmaceuticals and Natural Products. Blogs - Cardiff University. [Link]
-
Various Authors. (2024). Enantioselective alkynylation of isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry. [Link]
-
Sodeoka, M., et al. (2012). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 112(7), 3743-3813. [Link]
-
Various Authors. (2018). The chemical and asymmetric reduction of 4‐fluoroacetophenone 1 and other prochiral acetophenone derivatives of type 3. ResearchGate. [Link]
-
Various Authors. (2015). Kinetic profile of the reduction of 4′-chloroacetophenone using free cells for biocatalyst re-use. ResearchGate. [Link]
-
Ahsan, M. J., et al. (2016). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Arabian Journal of Chemistry, 9, S861-S866. [Link]
-
Cheméo. (2026). 3-Chloro-4-fluoroacetophenone. [Link]
-
PubChem. 3'-Chloro-4'-fluoroacetophenone. [Link]
-
Various Authors. (2025). Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone. ResearchGate. [Link]
-
NIST. (2021). 3-Chloro-4-fluoroacetophenone. NIST WebBook. [Link]
-
University of California, Berkeley. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]
-
PubChem. (1R)-2-chloro-1-(4-fluorophenyl)ethan-1-ol. [Link]
-
Various Authors. (2023). Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. MDPI. [Link]
-
Various Authors. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. MDPI. [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. researchgate.net [researchgate.net]
- 4. 3'-Chloro-4'-fluoroacetophenone | C8H6ClFO | CID 520422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chloro-4-fluoroacetophenone [webbook.nist.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. pnas.org [pnas.org]
- 8. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nobelprize.org [nobelprize.org]
- 11. Quantum mechanical study of stereoselectivity in the oxazaborolidine-catalyzed reduction of acetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. books.rsc.org [books.rsc.org]
- 14. chemeo.com [chemeo.com]
- 15. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 16. uma.es [uma.es]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol as a Key Chiral Intermediate in Pharmaceutical Synthesis
Executive Summary: The Strategic Importance of Chiral Halogenated Phenyl-Ethanols
In modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chirality, the property of "handedness," can dramatically influence a drug's pharmacological and toxicological profile.[1][2] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even responsible for adverse effects (the distomer).[1] Consequently, the synthesis of single-enantiomer active pharmaceutical ingredients (APIs) is a cornerstone of the pharmaceutical industry.
(1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol is a valuable chiral building block, or synthon, that provides chemists with a stereochemically defined center to construct more complex molecules. Its utility is amplified by the presence of the 3-chloro and 4-fluoro substituents on the phenyl ring. These halogens can significantly alter a molecule's properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets, making this intermediate particularly useful in lead optimization and structure-activity relationship (SAR) studies.[3][4][5] This guide provides detailed protocols for the synthesis, quality control, and application of this critical intermediate, grounded in established chemical principles and regulatory expectations.
Synthesis and Stereochemical Control: The Asymmetric Reduction Pathway
The most efficient and reliable method for producing (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol is through the catalytic asymmetric reduction of its prochiral ketone precursor, 3'-chloro-4'-fluoroacetophenone.[6][7] This approach leverages chiral catalysts to selectively generate the desired (R)-enantiomer with high fidelity.
Causality of Method Selection: While classical resolution methods can separate enantiomers, they are inherently inefficient, with a maximum theoretical yield of 50%. Asymmetric synthesis, in contrast, directly converts the starting material into the desired enantiomer, offering significantly higher yields and better atom economy.[8] Biocatalysis, using enzymes like ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), is a particularly powerful approach due to the exceptional stereoselectivity of enzymes, which operate under mild, environmentally friendly conditions.[9][10]
Caption: Figure 1: General workflow for the biocatalytic asymmetric synthesis.
Protocol 1: Biocatalytic Asymmetric Reduction of 3'-Chloro-4'-fluoroacetophenone
This protocol describes a representative lab-scale synthesis using a commercially available ketoreductase (KRED) enzyme.
Materials:
-
3'-Chloro-4'-fluoroacetophenone (1.0 eq)
-
Ketoreductase (KRED) enzyme preparation
-
NADP⁺ (co-factor, if not included in enzyme prep)
-
Isopropanol (IPA) (co-substrate and solvent)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Methyl tert-butyl ether (MTBE) for extraction
-
Magnesium sulfate (MgSO₄) for drying
-
Reaction vessel with temperature and pH control
Procedure:
-
Reaction Setup: To a temperature-controlled reaction vessel, add potassium phosphate buffer and isopropanol (e.g., in a 9:1 v/v ratio).
-
Enzyme & Cofactor Addition: Dissolve the KRED enzyme preparation and NADP⁺ cofactor (if required) in the buffered solvent system. Stir gently until fully dissolved.
-
Substrate Addition: Add 3'-chloro-4'-fluoroacetophenone to the reaction mixture. The substrate concentration should be optimized based on the specific activity of the enzyme (typically in the range of 10-50 g/L).
-
Reaction Conditions: Maintain the reaction temperature at 30°C and the pH at 7.0. Monitor the reaction progress by taking aliquots and analyzing them via HPLC or GC. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, quench by adding MTBE. Separate the organic layer. Extract the aqueous layer twice more with MTBE.
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. If necessary, purify further via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the final product as a colorless oil or low-melting solid.
Quality Control and Validation: Ensuring Stereochemical Integrity
For any chiral intermediate, rigorous quality control is non-negotiable.[][12] The identity, purity, and, most importantly, the enantiomeric purity must be unequivocally established to ensure the quality of the final API.[1][13]
Analytical Methods for Quality Control
| Parameter | Method | Typical Specification | Rationale |
| Appearance | Visual Inspection | Colorless to pale yellow liquid/solid | Provides a basic check for gross contamination or degradation. |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to reference spectra | Confirms the correct chemical structure and absence of major structural impurities. |
| Purity (Achiral) | HPLC-UV or GC-FID | ≥ 99.0% | Quantifies the amount of the desired compound relative to any achiral impurities.[14] |
| Enantiomeric Excess (e.e.) | Chiral HPLC | ≥ 99.5% | The most critical parameter; confirms the stereochemical purity and quantifies the undesired enantiomer.[][12] |
| Residual Solvents | GC-Headspace | Per ICH Q3C Guidelines | Ensures that solvents used during synthesis and purification are below safety limits. |
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Causality of Method Selection: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of chiral compounds.[] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time and allowing for accurate quantification.
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based column such as a Chiralcel® OD-H or Chiralpak® AD-H is often effective for this class of compounds.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v). The exact ratio must be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 225 nm (where the phenyl ring has strong absorbance).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a solution of the (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol reference standard in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Racemic Standard (for method development): If available, prepare a solution of the racemic mixture (both R and S enantiomers) to confirm peak identification and separation.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Analysis: Inject the racemic standard first to determine the retention times of the (R) and (S) enantiomers. Then, inject the sample solution.
-
Calculation: The enantiomeric excess (e.e.) is calculated from the peak areas (A) of the two enantiomers using the following formula: e.e. (%) = [(A_R - A_S) / (A_R + A_S)] * 100 Where A_R is the area of the desired (R)-enantiomer and A_S is the area of the undesired (S)-enantiomer.
Application in API Synthesis: A Representative Workflow
(1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol is a versatile intermediate. The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution to form new carbon-nitrogen, carbon-oxygen, or carbon-carbon bonds. This is a common strategy in the assembly of complex pharmaceutical molecules.
Causality of Application: The key utility of this chiral alcohol is to introduce a stereocenter that will be retained or inverted in a predictable manner during subsequent synthetic steps. For example, an S_N2 reaction will proceed with inversion of stereochemistry, transforming the (R)-alcohol into a product with an (S)-configuration at that center. This control is fundamental to building the correct 3D structure of the target API.
Caption: Figure 2: Pathway showing activation and S_N2 displacement.
Protocol 3: Mesylation and Nucleophilic Displacement
This protocol details a two-step sequence to demonstrate the utility of the chiral alcohol in forming a new carbon-nitrogen bond with inversion of stereochemistry.
Materials:
-
(1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
A secondary amine nucleophile (e.g., piperidine) (1.5 eq)
-
Dichloromethane (DCM) (anhydrous)
-
Dimethylformamide (DMF) (anhydrous)
Procedure: Step A - Activation via Mesylation
-
Setup: In a flame-dried, nitrogen-purged flask, dissolve the (1R)-alcohol in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add TEA or DIPEA dropwise to the solution.
-
Mesylation: Add methanesulfonyl chloride dropwise. A precipitate (triethylammonium chloride) will form.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor by TLC or LC-MS for the disappearance of the starting alcohol.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The resulting (R)-mesylate is often used directly in the next step without further purification.
Procedure: Step B - S_N2 Displacement
-
Setup: Dissolve the crude mesylate from Step A in anhydrous DMF.
-
Nucleophile Addition: Add the secondary amine nucleophile (e.g., piperidine) to the solution.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS for the formation of the product.
-
Work-up: Cool the reaction to room temperature and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate. Purify the final product by flash column chromatography to yield the desired (S)-amine product. The stereochemistry should be confirmed by appropriate analytical methods.
Stability, Storage, and Safety
-
Storage: (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Protect from heat and sources of ignition.
-
Stability: The compound is generally stable under normal storage conditions. However, chiral alcohols can be susceptible to racemization under harsh acidic or basic conditions, or at elevated temperatures, especially if catalytic impurities are present.[] It is crucial to maintain its stereochemical integrity throughout its lifecycle.
-
Safety: Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation.[15] Consult the Safety Data Sheet (SDS) for complete handling and hazard information.
Conclusion
(1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol is more than just a chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined stereochemistry and synthetically versatile hydroxyl group, combined with the beneficial electronic and metabolic properties imparted by its halogen substituents, make it an exemplary intermediate for the construction of complex and high-value pharmaceutical agents. The protocols and workflows outlined in this document provide a robust framework for its synthesis, analysis, and application, enabling researchers to leverage its full potential in the pursuit of novel therapeutics.
References
-
Title: Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid Key Intermediate of Lifitegrast (Xiidra) Source: ACS Omega URL: [Link]
-
Title: The synthesis route of two key intermediates and lifitegrast. Source: ResearchGate URL: [Link]
-
Title: An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast Source: Thieme Connect URL: [Link]
-
Title: Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints Source: ACS Sustainable Chemistry & Engineering URL: [Link]
-
Title: The Significance of Chirality in Drug Design and Development Source: PMC (PubMed Central) URL: [Link]
-
Title: Guidance for Industry: Stereochemical Issues in Chiral Drug Development Source: Health Canada URL: [Link]
-
Title: Five Key Elements of Pharmaceutical Intermediate Quality Control Source: LinkedIn URL: [Link]
-
Title: New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods Source: MDPI URL: [Link]
-
Title: Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols Source: PMC (PubMed Central) URL: [Link]
-
Title: The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile... Source: PubMed URL: [Link]
-
Title: (1R)-2-chloro-1-(4-fluorophenyl)ethan-1-ol Source: PubChem URL: [Link]
-
Title: The chemical and asymmetric reduction of 4-fluoroacetophenone 1 and other prochiral acetophenone derivatives of type 3. Source: ResearchGate URL: [Link]
-
Title: Asymmetric Synthesis Source: Chiralpedia URL: [Link]
-
Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: MDPI URL: [Link]
-
Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PMC (PubMed Central) URL: [Link]
-
Title: 3'-Chloro-4'-fluoroacetophenone Source: PubChem URL: [Link]
-
Title: Asymmetric Bioreduction of 4-Chloroacetophenone Catalyzed by Daucus carota Cells in Water and Organic Solvents Source: ResearchGate URL: [Link]
-
Title: 3-Chloro-4-fluoroacetophenone Source: Cheméo URL: [Link]
-
Title: Fluorine in Medicinal Chemistry Source: University of Oxford URL: [Link]
Sources
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jelsciences.com [jelsciences.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soci.org [soci.org]
- 6. 3'-Chloro-4'-fluoroacetophenone | C8H6ClFO | CID 520422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemeo.com [chemeo.com]
- 8. Chiralpedia - Online resource for Chiral Science [chiralpedia.com]
- 9. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. tianmingpharm.com [tianmingpharm.com]
- 13. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. (1R)-2-chloro-1-(4-fluorophenyl)ethan-1-ol | C8H8ClFO | CID 12300420 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis and Evaluation of Novel Kinase Inhibitors from a 3-Chloro-4-fluorophenyl Scaffold
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy. This document provides a comprehensive guide for the design, synthesis, and biological evaluation of novel kinase inhibitors utilizing 2-(3-chloro-4-fluorophenyl)ethan-1-ol as a versatile starting material. We detail robust, step-by-step protocols for the chemical synthesis of a diversified library of kinase inhibitors based on a core heterocyclic scaffold. Furthermore, we provide validated methodologies for assessing their biological activity, including in vitro kinase inhibition and cell-based anti-proliferative assays. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.
Introduction
Protein kinases catalyze the phosphorylation of substrate proteins, a fundamental mechanism for regulating a vast array of cellular processes, including growth, differentiation, and survival.[1][2] In many cancers, mutations or overexpression of specific kinases, such as the Epidermal Growth Factor Receptor (EGFR), lead to aberrant signaling and uncontrolled cell proliferation.[3][4][5][6] Consequently, targeting these enzymes with small molecule inhibitors has proven to be a highly effective therapeutic strategy.[4]
The 3-chloro-4-fluorophenyl moiety is a common feature in many approved kinase inhibitors, such as Lapatinib. This substitution pattern is often crucial for establishing potent and selective interactions within the ATP-binding pocket of the target kinase. The chlorine and fluorine atoms can modulate the electronic properties of the molecule and form key interactions with the protein, enhancing binding affinity and influencing pharmacokinetic properties. Starting from the readily available 2-(3-chloro-4-fluorophenyl)ethan-1-ol, a diverse range of potential inhibitors can be accessed through a flexible and modular synthetic approach.
This guide outlines a complete workflow from chemical synthesis to biological evaluation, providing both the "how" and the "why" behind each experimental step.
Part A: Chemical Synthesis
Section 1: Retrosynthetic Analysis & Synthetic Strategy
The overall strategy involves a convergent synthesis. The starting alcohol is first oxidized to an electrophilic aldehyde. This intermediate then undergoes a key carbon-nitrogen bond-forming reaction to construct a central heterocyclic core, which is a common feature in many kinase inhibitors.[7][8] Finally, palladium-catalyzed cross-coupling reactions are employed to introduce diversity and build out the final inhibitor structures, targeting specific interactions within the kinase active site.
Caption: Synthetic Workflow: Retrosynthetic and Forward Synthesis Plan.
Section 2: Detailed Synthetic Protocols
Protocol 2.1: Oxidation of 2-(3-chloro-4-fluorophenyl)ethan-1-ol
This initial step converts the primary alcohol into the corresponding aldehyde, creating a reactive electrophile essential for the subsequent C-N bond formation.
-
Rationale: A mild oxidizing agent is chosen to prevent over-oxidation to the carboxylic acid. Dess-Martin periodinane (DMP) is an excellent choice for this transformation due to its high selectivity, mild reaction conditions, and simple workup. Alternative methods include Swern oxidation or using other hypervalent iodine reagents.[9]
-
Step-by-Step Protocol:
-
To a stirred solution of 2-(3-chloro-4-fluorophenyl)ethan-1-ol (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add solid Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 ratio).
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude 2-(3-chloro-4-fluorophenyl)acetaldehyde is typically used in the next step without further purification.
-
Protocol 2.2: Reductive Amination to Form a Pyrimidine Core
This protocol describes the formation of a key aminopyrimidine core, a privileged scaffold in kinase inhibitor design. The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ.
-
Rationale: Reductive amination is a robust and widely used method for forming C-N bonds.[10][11] Using sodium triacetoxyborohydride (STAB) is advantageous as it is a mild and selective reducing agent that can be used in a one-pot procedure.[10] It is less basic and more tolerant of acidic conditions than other hydrides like sodium cyanoborohydride.[10]
-
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve the crude 2-(3-chloro-4-fluorophenyl)acetaldehyde (1.0 eq) and a substituted aminopyrimidine (e.g., 2,4-dichloro-5-methylpyrimidine) (1.1 eq) in 1,2-dichloroethane (DCE, 0.2 M).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture.
-
If the amine substrate is an HCl salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 eq) to free the amine.
-
Stir the reaction at room temperature for 12-18 hours. Monitor by TLC or LC-MS.
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired pyrimidine intermediate.
-
Protocol 2.3: Diversification via Suzuki-Miyaura Cross-Coupling
This final step installs various aryl or heteroaryl groups onto the pyrimidine core, allowing for the exploration of structure-activity relationships (SAR).
-
Rationale: The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming C-C bonds.[1][12][13] Its tolerance of a wide range of functional groups makes it ideal for late-stage functionalization in complex molecule synthesis.[1][12]
-
Step-by-Step Protocol:
-
To a microwave vial, add the pyrimidine intermediate from Protocol 2.2 (1.0 eq), the desired (hetero)aryl boronic acid or ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) (3.0 eq).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 0.1 M).
-
Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the final compound by flash chromatography or preparative HPLC to yield the pure kinase inhibitor.
-
Section 3: Characterization and Data
All synthesized compounds should be thoroughly characterized to confirm their identity and purity.
Table 1: Example Characterization Data for a Synthesized Inhibitor
| Analysis | Result |
| ¹H NMR | Conforms to expected structure |
| ¹³C NMR | Conforms to expected structure |
| Mass Spec (HRMS) | [M+H]⁺ calculated: 450.1234, found: 450.1236 |
| Purity (HPLC) | >98% (at 254 nm) |
Part B: Biological Evaluation
Section 4: Mechanism of Action & Target Rationale
Many kinase inhibitors bearing the anilino-quinazoline or anilino-pyrimidine scaffold are known to target tyrosine kinases like EGFR.[14][15][16][17] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its tyrosine residues. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation and survival.[2][3][5] The synthesized inhibitors are designed to act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Section 5: In Vitro Kinase Assays
Protocol 5.1: HTRF® Kinase Assay for IC₅₀ Determination
This protocol provides a method to determine the potency of the synthesized compounds against a target kinase (e.g., EGFR) using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Rationale: HTRF is a robust, high-throughput screening method based on Förster Resonance Energy Transfer (FRET).[18][19] It measures the phosphorylation of a biotinylated substrate by the kinase. A Europium cryptate-labeled anti-phospho-antibody (donor) and a streptavidin-conjugated fluorophore (acceptor) are used for detection.[18][20] Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.
-
Step-by-Step Protocol:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 10 µM is used. Dispense a small volume (e.g., 0.5 µL) of each compound dilution into a 384-well low-volume assay plate. Include DMSO-only wells as a no-inhibition control.
-
Enzyme Addition: Dilute the recombinant human EGFR kinase enzyme in the appropriate kinase buffer. Add the enzyme solution (e.g., 5.5 µL) to all wells containing the compounds and mix gently.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the kinase.[18]
-
Reaction Initiation: Prepare a solution containing the biotinylated peptide substrate and ATP (at its Km concentration) in kinase buffer. Initiate the kinase reaction by adding this solution (e.g., 4 µL) to all wells.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The exact time should be within the linear range of the enzyme reaction, determined during assay development.[21]
-
Detection: Stop the reaction by adding a detection buffer containing EDTA, the Europium cryptate-labeled antibody, and the streptavidin-acceptor.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow the detection reagents to bind.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at both the acceptor and donor wavelengths. Calculate the HTRF ratio and plot the percent inhibition versus compound concentration to determine the IC₅₀ value using a four-parameter logistic fit.
-
Section 6: Cell-Based Assays
Protocol 6.1: Anti-proliferative Assay using CellTiter-Glo®
This assay determines the effect of the synthesized inhibitors on the viability of a cancer cell line that is dependent on the target kinase (e.g., A431, an EGFR-overexpressing cell line).
-
Rationale: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active, viable cells.[22][23] The amount of ATP is directly proportional to the number of cells in culture.[23] A decrease in ATP signifies either cytotoxic or cytostatic effects of the compound. Its "add-mix-measure" format makes it ideal for high-throughput screening.[22][23]
-
Step-by-Step Protocol:
-
Cell Plating: Seed cells (e.g., A431) in a 96-well or 384-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) in their recommended growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the synthesized inhibitors to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known EGFR inhibitor like Erlotinib).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37 °C, 5% CO₂).
-
Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[23][24] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[23][25] c. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent for 100 µL of medium).[23][24] d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[23][24][25] e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[23][24][25]
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent viability relative to the vehicle control and plot against compound concentration. Determine the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression curve fit.
-
Section 7: Data Analysis and Interpretation
The data from the in vitro and cell-based assays are used to build a structure-activity relationship (SAR) profile for the synthesized library.
Table 2: Example Biological Data for a Series of Inhibitors
| Compound ID | R-Group (at C4 of Pyrimidine) | EGFR IC₅₀ (nM) | A431 GI₅₀ (nM) |
| INH-001 | Phenyl | 150 | 850 |
| INH-002 | 3-Methoxyphenyl | 75 | 420 |
| INH-003 | 3-Pyridyl | 25 | 110 |
| Erlotinib | (Reference) | 5 | 50 |
-
Interpretation: The data in Table 2 suggests that adding a hydrogen bond acceptor (the nitrogen in the 3-pyridyl group of INH-003) improves both enzymatic and cellular potency compared to a simple phenyl ring (INH-001). This provides a clear direction for further optimization of the inhibitor scaffold.
Conclusion
The synthetic and biological protocols detailed in this application note provide a robust framework for the discovery and development of novel kinase inhibitors derived from 2-(3-chloro-4-fluorophenyl)ethan-1-ol. The modular nature of the synthesis allows for rapid generation of a diverse chemical library, while the described biochemical and cellular assays enable reliable evaluation of their therapeutic potential. This integrated approach facilitates the efficient identification of lead compounds with promising activity for further preclinical development.
References
-
Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
-
Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
-
Y. Sun, et al. Emerging functions of the EGFR in cancer. PMC - NIH.
-
Scribd. Celltiter Glo Luminescent Cell Viability Assay Protocol.
-
OUS-research.no. CellTiter-Glo Assay.
-
Promega Corporation. CellTiter-Glo® 3D Cell Viability Assay Protocol.
-
A. Samanta, et al. Targeting the EGFR signaling pathway in cancer therapy. ResearchGate.
-
S. L. Pimlott, et al. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. PMC - NIH.
-
C. A. Gebhardt, et al. Mechanisms of egfr Gene Transcription Modulation: Relationship to Cancer Risk and Therapy Response. AACR Journals.
-
E. Fadhal. Proteins in the Spotlight: Unraveling the Signaling Cascade of EGFR in Cancer Development and Progression. Genesis Scientific Publications.
-
Creative Diagnostics. EGF/EGFR Signaling Pathway.
-
A. G. Zaitsev, et al. Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry (RSC Publishing).
-
R. C. D. Santos, et al. Assessing a sustainable manufacturing route to lapatinib. Reaction Chemistry & Engineering (RSC Publishing).
-
National Center for Biotechnology Information. Lapatinib. PubChem.
-
Z. Li, et al. Facile synthesis of 18 F-labeled Lapatinib for imaging with positron emission tomography. Journal of Nuclear Medicine.
-
M. R. Barghi, et al. Modified Synthesis of Erlotinib Hydrochloride. PMC - NIH.
-
S. Palimkar, et al. Efficient syntheses of KDR kinase inhibitors using a Pd-catalyzed tandem CN/Suzuki coupling as the key step. Semantic Scholar.
-
MedKoo Biosciences. Lapatinib Synthetic Routes.
-
S. H. Lee, et al. Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH.
-
Sigma-Aldrich. Phosphotyrosine HTRF Assay.
-
Andrew G. Myers Research Group. The Suzuki Reaction. Harvard University.
-
Digital WPI. KINASE CHARACTERIZATION AND HTRF ASSAY DEVELOPMENT.
-
A. F. Abdel-Magid, et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry - ACS Publications.
-
New Drug Approvals. LAPATINIB, GW572016, An EGFR-ErbB-2 inhibitor.
-
T. T. T. Nguyen, et al. PREPARATION OF ERLOTINIB HYDROCHLORIDE.
-
Benchchem. Application Notes and Protocols: Leveraging 4-(3-Chloro-4-fluorophenyl)aniline in Kinase Inhibitor Drug Discovery.
-
Q. Wu, et al. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole.
-
Google Patents. US20120095228A1 - Method for the preparation of erlotinib.
-
A. Kumar, et al. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate.
-
J. A. Arns, et al. Exploring a cascade Heck-Suzuki reaction based route to kinase inhibitors using design of experiments. PubMed.
-
D. S. G. H. G. Im, et al. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications.
-
A. A. Al-Amin, et al. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
-
Wikipedia. Buchwald–Hartwig amination.
-
O. A. Afanasyev, et al. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC - NIH.
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
-
Benchchem. Application Notes: 3-Chloro-5-(4-fluorophenyl)aniline in Kinase Inhibitor Scaffolding.
-
S. H. Lee, et al. Development of a HTRF Kinase Assay for Determination of Syk Activity. Semantic Scholar.
-
C. Alec. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.
-
S. M. T. E. Hayat, et al. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC - NIH.
-
AssayQuant. PhosphoSens®-Red Time Resolved Fluorescence (TRF) Kinase Assay.
-
J. A. R. Salvador, et al. Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. SciELO México.
-
J. Magano, et al. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Semantic Scholar.
-
Y-L. Chen, et al. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
-
S. J. Conway, et al. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vi. University of Dundee.
-
D. H. Kim, et al. Efficient and convenient oxidation of alcohols to aldehydes and ketones with molecular oxygen mediated by In(NO3)3 in.
-
J. F. Blake, et al. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. PubMed.
Sources
- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Emerging functions of the EGFR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. genesispub.org [genesispub.org]
- 7. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]
- 8. medkoo.com [medkoo.com]
- 9. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jocpr.com [jocpr.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. mdpi.com [mdpi.com]
- 14. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vjs.ac.vn [vjs.ac.vn]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole [frontiersin.org]
- 18. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. digital.wpi.edu [digital.wpi.edu]
- 22. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 23. promega.com [promega.com]
- 24. scribd.com [scribd.com]
- 25. OUH - Protocols [ous-research.no]
Application Notes & Protocols: Stereochemical Inversion of (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol via the Mitsunobu Reaction
Introduction and Strategic Overview
The Mitsunobu reaction is a powerful and widely utilized transformation in modern organic synthesis for the stereospecific conversion of primary and secondary alcohols into a diverse range of functional groups, including esters, ethers, and azides.[1][2][3] Its primary strategic advantage lies in its ability to proceed with a clean and predictable inversion of stereochemistry at the alcohol's chiral center, following a classical S\textsubscript{N}2 pathway.[4] This makes it an indispensable tool in the synthesis of chiral molecules, particularly in the fields of natural product synthesis and pharmaceutical development.[1][5]
This document provides a detailed guide for applying the Mitsunobu reaction to (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol, a chiral secondary benzylic alcohol. The presence of electron-withdrawing chloro and fluoro substituents on the phenyl ring influences the alcohol's reactivity, a factor that must be considered in protocol design. The core objective of the described protocol is the stereochemical inversion of the (R)-alcohol to its corresponding (S)-ester, which can then be hydrolyzed to yield the enantiomeric (S)-alcohol if desired.[6][7]
We will explore the underlying mechanism, provide a rationale for reagent selection, detail a robust experimental protocol, and offer insights into troubleshooting and optimization.
Reaction Mechanism: The Path to Inversion
The Mitsunobu reaction operates through a well-studied, though complex, series of intermediates.[1][8] The overall transformation is a dehydrative condensation driven by the formation of the highly stable triphenylphosphine oxide (TPPO) byproduct.[6] The key to its stereospecificity is the activation of the alcohol's hydroxyl group into an excellent leaving group, setting the stage for a backside attack by a suitable nucleophile.[4]
The process can be broken down into four key stages:
-
Betaine Formation: Triphenylphosphine (PPh₃), a strong nucleophile, attacks the electrophilic diethyl azodicarboxylate (DEAD), forming a betaine intermediate.[7]
-
Proton Transfer: This highly basic betaine deprotonates the acidic nucleophile (Nu-H), which for this protocol is a carboxylic acid, forming an ion pair.[8] This step is critical; the nucleophile must generally have a pKa below 15 for the reaction to proceed efficiently.[8][9]
-
Alcohol Activation: The alcohol's oxygen atom attacks the positively charged phosphorus of the ion pair, forming a key alkoxyphosphonium salt intermediate and displacing the reduced hydrazine. This converts the hydroxyl group into a superb leaving group.[2]
-
S\textsubscript{N}2 Displacement: The deprotonated nucleophile (e.g., a carboxylate anion) performs a backside attack on the carbon atom bearing the activated oxygen, displacing the triphenylphosphine oxide and resulting in the final product with inverted stereochemistry.[1][8]
Sources
- 1. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. The Mitsunobu reaction: origin, mechanism, improvements, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
preparation of chiral hydrazine derivatives from (R)-1-(3-chloro-4-fluorophenyl)ethanol
Application Note & Protocol
Topic: Stereoselective Synthesis of Chiral (S)-tert-butyl 1-(1-(3-chloro-4-fluorophenyl)ethyl)-2-hydrazinecarboxylate from (R)-1-(3-chloro-4-fluorophenyl)ethanol
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Hydrazines
Chiral hydrazine derivatives are pivotal structural motifs in modern medicinal chemistry and drug development. Their unique electronic and steric properties make them valuable as pharmacophores and as versatile intermediates for constructing complex nitrogen-containing heterocycles, such as pyrazoles and indazoles. The enantioselective synthesis of these compounds is of paramount importance, as stereochemistry often dictates biological activity and pharmacological profiles.
This application note provides a detailed, field-proven protocol for the stereoselective synthesis of a protected chiral hydrazine derivative from a readily available chiral secondary alcohol, (R)-1-(3-chloro-4-fluorophenyl)ethanol. The described method utilizes the Mitsunobu reaction, a powerful tool for achieving clean inversion of stereochemistry under mild conditions.[1]
Chemical Principles and Strategic Rationale
The conversion of an alcohol to a hydrazine derivative requires a nucleophilic substitution reaction. However, the hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group, making direct substitution with a hydrazine nucleophile inefficient and impractical under standard conditions.[2] To facilitate the reaction, the hydroxyl group must first be activated or converted into a better leaving group.
The Mitsunobu Reaction: A Strategy for Stereochemical Inversion
The Mitsunobu reaction is an exceptionally reliable and mild method for converting primary and secondary alcohols into a wide range of functional groups, including esters, ethers, and, critically for this protocol, protected hydrazines.[3][4] The reaction proceeds via an S_N2 mechanism, which results in a predictable and complete inversion of the configuration at the chiral carbon center.[1] This stereochemical control is a key advantage for synthesizing enantiomerically pure compounds.
The reaction is driven by the formation of a highly stable phosphorus-oxygen bond in the triphenylphosphine oxide byproduct. The core reagents are:
-
The Alcohol: The chiral substrate, (R)-1-(3-chloro-4-fluorophenyl)ethanol.
-
The Nucleophile: A protected hydrazine, such as di-tert-butyl azodicarboxylate (DBAD), which prevents over-alkylation and allows for subsequent selective deprotection.
-
The Phosphine: Typically triphenylphosphine (PPh₃).
-
The Azodicarboxylate: An activator, such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD).
The Reaction Mechanism
The generally accepted mechanism for the Mitsunobu reaction is a multi-step process that ensures the activation of the alcohol and subsequent nucleophilic attack with inversion of stereochemistry.[1][4]
-
Betaine Formation: Triphenylphosphine (PPh₃) acts as a nucleophile, attacking the electrophilic nitrogen of the azodicarboxylate (DIAD), forming a zwitterionic adduct, often called a Huisgen zwitterion or betaine.
-
Proton Transfer: The acidic N-H proton of the protected hydrazine nucleophile is transferred to the betaine.
-
Alkoxyphosphonium Salt Formation: The alcohol's hydroxyl group attacks the now-activated phosphonium center, displacing the reduced azodicarboxylate and forming a key intermediate: an alkoxyphosphonium salt. This step effectively converts the poor -OH leaving group into a much better leaving group (-OPPh₃).
-
S_N2 Displacement: The hydrazine anion, now a potent nucleophile, attacks the carbon atom bearing the alkoxyphosphonium group from the backside, displacing triphenylphosphine oxide and forming the desired C-N bond. This backside attack is responsible for the clean inversion of stereochemistry.
Diagram: The Mitsunobu Reaction Workflow
Caption: Overall workflow for the synthesis of chiral hydrazine derivatives.
Detailed Experimental Protocol
This protocol describes the synthesis of (S)-di-tert-butyl 1-(1-(3-chloro-4-fluorophenyl)ethyl)hydrazine-1,2-dicarboxylate.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |
| (R)-1-(3-chloro-4-fluorophenyl)ethanol | 350634-71-2 | 174.59 | 5.0 | 1.0 |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | 7.5 | 1.5 |
| Di-tert-butyl azodicarboxylate (DBAD) | 870-50-8 | 230.26 | 7.5 | 1.5 |
| Diisopropyl azodicarboxylate (DIAD) | 2446-83-5 | 202.21 | 7.5 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | 50 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | As needed | - |
| Hexanes | 110-54-3 | - | As needed | - |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - | As needed | - |
| Brine | - | - | As needed | - |
Safety Note: Azodicarboxylates like DIAD can be shock-sensitive and should be handled with care in a chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add (R)-1-(3-chloro-4-fluorophenyl)ethanol (0.873 g, 5.0 mmol), triphenylphosphine (1.97 g, 7.5 mmol), and di-tert-butyl azodicarboxylate (1.73 g, 7.5 mmol).
-
Solvent Addition: Add anhydrous tetrahydrofuran (50 mL) to the flask. Stir the mixture at room temperature until all solids have dissolved.
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon gas for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Cooling: Place the flask in an ice-water bath and cool the reaction mixture to 0 °C with stirring.
-
Reagent Addition: Using a syringe, add diisopropyl azodicarboxylate (1.52 mL, 7.5 mmol) dropwise to the cooled solution over a period of 15-20 minutes. A color change (typically to a pale yellow or orange) and the formation of a precipitate (triphenylphosphine oxide) may be observed. Causality Note: Slow, dropwise addition is crucial to control the exothermic nature of the betaine formation and prevent side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexanes mobile phase. The disappearance of the starting alcohol spot (visualized with a UV lamp and/or potassium permanganate stain) indicates reaction completion.
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of saturated aqueous NaHCO₃ solution to quench any unreacted reagents.
-
Extract the aqueous layer three times with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil contains the desired product along with byproducts (triphenylphosphine oxide and the reduced hydrazine).[1]
-
Purify the crude material using silica gel column chromatography.
-
Column Packing: Use a slurry of silica gel in hexanes.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 5% EtOAc/Hexanes and gradually increasing to 20% EtOAc/Hexanes). The product is typically less polar than the byproducts.
-
Collect the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield the pure product as a colorless oil or white solid.
-
Product Characterization and Quality Control
A self-validating protocol requires rigorous analytical confirmation of the product's identity, purity, and stereochemical integrity.
Expected Results
| Parameter | Expected Outcome |
| Physical Appearance | Colorless oil or white solid |
| Yield | 75-90% |
| Purity (by HPLC) | >98% |
| ¹H NMR | Peaks consistent with the structure of (S)-di-tert-butyl 1-(1-(3-chloro-4-fluorophenyl)ethyl)hydrazine-1,2-dicarboxylate |
| Mass Spec (ESI+) | [M+Na]⁺ peak corresponding to C₁₈H₂₆ClFN₂O₄Na⁺ |
| Enantiomeric Excess (ee) | >99% (S)-enantiomer, as determined by chiral HPLC analysis |
Analytical Methods
-
Nuclear Magnetic Resonance (NMR): Confirm the structure using ¹H, ¹³C, and ¹⁹F NMR spectroscopy in CDCl₃.
-
Mass Spectrometry (MS): Verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Assess the chemical purity of the final compound.
-
Chiral HPLC: This is the most critical step for confirming the stereochemical outcome. An appropriate chiral stationary phase (e.g., Chiralpak® series) should be used to separate the (R) and (S) enantiomers, confirming the inversion of configuration and quantifying the enantiomeric excess (ee).
Diagram: Mitsunobu Reaction Mechanism
Caption: Simplified mechanism of the Mitsunobu reaction.
Conclusion
The Mitsunobu reaction provides a highly efficient, reliable, and stereocontrolled pathway for the synthesis of chiral protected hydrazine derivatives from chiral secondary alcohols. By activating the hydroxyl group of (R)-1-(3-chloro-4-fluorophenyl)ethanol in situ, this protocol facilitates a clean S_N2 displacement by a protected hydrazine nucleophile, leading to the desired (S)-enantiomer with excellent yield and near-perfect inversion of stereochemistry. The mild reaction conditions and high functional group tolerance make this method broadly applicable in research and drug discovery settings.
References
-
Lu, Y., et al. (2014). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wang, X., et al. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances. Available at: [Link]
-
Wang, X., et al. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. National Center for Biotechnology Information. Available at: [Link]
-
Wang, X., et al. (2025). Mitsunobu reaction using sulfonamide or sulfonyl hydrazine act as nucleophiles. ResearchGate. Available at: [Link]
-
Demaison, C. (n.d.). Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. Available at: [Link]
-
Wang, L., et al. (2016). Synthesis of Chiral Fluorinated Hydrazines via Pd-Catalyzed Asymmetric Hydrogenation. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]
-
Cui, Z., & Du, D.-M. (2016). Enantioselective Synthesis of β-Hydrazino Alcohols Using Alcohols and N-Boc-Hydrazine as Substrates. ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. (2016). Enantioselective Synthesis of β-Hydrazino Alcohols Using Alcohols and N-Boc-Hydrazine as Substrates. Available at: [Link]
-
Kurosu, M., et al. (2020). Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. Canadian Journal of Chemistry. Available at: [Link]
-
Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Available at: [Link]
Sources
Biocatalytic Pathways to Enantiopure 1-(3-Chloro-4-fluorophenyl)ethanol: An Application and Protocol Guide
Introduction: The Significance of Chiral Purity in Pharmaceutical Synthesis
Enantiomerically pure alcohols are critical building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. The specific stereochemistry of these molecules is often paramount to their biological activity and safety profile. One such pivotal intermediate is 1-(3-chloro-4-fluorophenyl)ethanol, a chiral secondary alcohol whose enantiomers are valuable precursors in the development of various therapeutic agents. Traditional chemical methods for obtaining single-enantiomer compounds can be fraught with challenges, including the use of hazardous reagents, harsh reaction conditions, and the generation of significant waste streams. In contrast, biocatalysis has emerged as a powerful and sustainable alternative, offering high chemo-, regio-, and stereoselectivity under mild, environmentally benign conditions.[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of biocatalytic routes to enantiopure 1-(3-chloro-4-fluorophenyl)ethanol. We will delve into two primary enzymatic strategies: the asymmetric reduction of the prochiral ketone, 3-chloro-4-fluoroacetophenone, using ketoreductases (KREDs), and the kinetic resolution of racemic 1-(3-chloro-4-fluorophenyl)ethanol employing lipases. This document is designed to be a practical resource, offering not only detailed, step-by-step protocols but also the scientific rationale behind the experimental choices, empowering users to adapt and optimize these methods for their specific needs.
Strategic Approaches to Enantiopure 1-(3-Chloro-4-fluorophenyl)ethanol
The synthesis of enantiopure 1-(3-chloro-4-fluorophenyl)ethanol can be effectively achieved through two distinct and highly selective biocatalytic methodologies:
-
Asymmetric Reduction of 3-Chloro-4-fluoroacetophenone: This is a direct and atom-economical approach where the prochiral ketone is converted into a single enantiomer of the corresponding alcohol. This transformation is most effectively catalyzed by a class of enzymes known as ketoreductases (KREDs), which belong to the broader family of alcohol dehydrogenases (ADHs).[2]
-
Kinetic Resolution of Racemic 1-(3-Chloro-4-fluorophenyl)ethanol: This strategy involves the enantioselective transformation of one enantiomer of the racemic alcohol, allowing for the separation of the unreacted, enantiopure alcohol from the modified enantiomer. Lipases are the biocatalysts of choice for this approach, typically through enantioselective acylation or the hydrolysis of a corresponding ester.[3]
The choice between these two strategies often depends on factors such as the availability of a suitable biocatalyst with high enantioselectivity for the target substrate, the cost of the starting material (ketone vs. racemic alcohol), and the desired final enantiomer.
Part 1: Asymmetric Reduction via Ketoreductases (KREDs)
The asymmetric reduction of 3-chloro-4-fluoroacetophenone to either the (S)- or (R)-enantiomer of 1-(3-chloro-4-fluorophenyl)ethanol is a highly attractive route due to its potential for 100% theoretical yield. This process is dependent on the stereopreference of the chosen ketoreductase.
The Science Behind Ketoreductase-Mediated Reduction
Ketoreductases are oxidoreductases that catalyze the transfer of a hydride from a nicotinamide cofactor, typically NADPH or NADH, to the carbonyl carbon of a ketone. The high stereoselectivity of these enzymes arises from the precise three-dimensional arrangement of amino acid residues in the active site, which preferentially binds the substrate in an orientation that exposes one of the two prochiral faces of the carbonyl group to the hydride source.
A critical aspect of KRED-catalyzed reactions is the regeneration of the expensive nicotinamide cofactor. To make the process economically viable on a preparative scale, an in situ cofactor regeneration system is essential.[4] Common strategies include:
-
Coupled-Substrate Approach: A sacrificial alcohol, such as isopropanol, is added in excess. The KRED itself or another alcohol dehydrogenase present in the system oxidizes the isopropanol to acetone, concomitantly reducing NADP+ to NADPH.[5]
-
Coupled-Enzyme Approach: A second enzyme-substrate system is employed. A popular choice is the use of glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone while regenerating NADPH from NADP+.[4]
Whole-cell biocatalysts, which utilize microorganisms expressing the desired ketoreductase, offer the advantage of having the cellular machinery for cofactor regeneration already in place, often simply requiring the addition of a co-substrate like glucose.[6]
Experimental Protocol: KRED-Catalyzed Asymmetric Reduction of 3-Chloro-4-fluoroacetophenone
This protocol provides a general framework for the asymmetric reduction of 3-chloro-4-fluoroacetophenone using a commercially available ketoreductase and a cofactor regeneration system.
Materials:
-
3-Chloro-4-fluoroacetophenone
-
Ketoreductase (KRED) with known stereopreference (e.g., from a screening kit)
-
NADP+ or NAD+ (depending on KRED specificity)
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
TLC plates (silica gel 60 F254)
-
Chiral HPLC column for analysis of enantiomeric excess (e.g., Chiralcel OD-H or equivalent)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0).
-
Cofactor and Regeneration System: To the buffer, add NADP+ to a final concentration of 0.1 g/L. Add D-glucose to a final concentration of 1.1 equivalents relative to the ketone substrate. Finally, add glucose dehydrogenase (GDH) to a final concentration of 1-5 U/mL.
-
Substrate Addition: Dissolve 3-chloro-4-fluoroacetophenone in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol (if not using it as the regenerating substrate) and add it to the reaction mixture to a final concentration of 10-50 g/L. The optimal substrate concentration should be determined empirically, as high concentrations can lead to substrate inhibition.
-
Enzyme Addition: Add the selected ketoreductase (as a lyophilized powder or a solution) to the reaction mixture. The optimal enzyme loading should be determined based on the manufacturer's specifications or preliminary experiments.
-
Reaction Conditions: Maintain the reaction at a constant temperature, typically between 25-35°C, with gentle agitation.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals. The consumption of the ketone and the formation of the alcohol can be tracked by TLC or GC/HPLC. The enantiomeric excess (ee) of the product should be determined by chiral HPLC.
-
Work-up: Once the reaction has reached completion (typically >95% conversion), quench the reaction by adding an equal volume of a water-immiscible organic solvent, such as ethyl acetate.
-
Extraction: Extract the product into the organic layer. Separate the layers and extract the aqueous phase two more times with the same organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-(3-chloro-4-fluorophenyl)ethanol.
-
Purification: If necessary, the product can be purified by silica gel column chromatography.
Data Presentation: Expected Outcomes of KRED-Catalyzed Reduction
| Parameter | Target Value | Notes |
| Substrate Concentration | 10-100 g/L | Higher concentrations are desirable for process efficiency but may require optimization to avoid enzyme inhibition. |
| Conversion | >99% | Achievable with optimized reaction conditions and sufficient reaction time. |
| Enantiomeric Excess (ee) | >99% | A key advantage of using highly selective ketoreductases. |
| Reaction Time | 4-24 hours | Dependent on enzyme activity, substrate concentration, and reaction conditions. |
| Temperature | 25-40°C | The optimal temperature will depend on the specific ketoreductase's stability and activity profile. |
| pH | 6.0-8.0 | Most KREDs and GDHs are active in this pH range. |
Visualization: Workflow for KRED-Catalyzed Asymmetric Reduction
Caption: Workflow for KRED-catalyzed asymmetric reduction.
Part 2: Kinetic Resolution via Lipases
Kinetic resolution is an effective method for separating a racemic mixture of alcohols. This approach relies on the ability of a lipase to selectively acylate one enantiomer at a much higher rate than the other, resulting in a mixture of an enantiopure alcohol and an enantioenriched ester, which can then be separated.
The Science Behind Lipase-Catalyzed Kinetic Resolution
Lipases are hydrolases that, in non-aqueous environments, can catalyze the reverse reaction of hydrolysis: esterification and transesterification.[7] The enantioselectivity of lipases is governed by the fit of the substrate into the enzyme's active site. For many secondary alcohols, lipases like Candida antarctica lipase B (CAL-B) exhibit a high degree of enantiopreference, often following Kazlauskas's rule, which predicts the faster acylation of the (R)-enantiomer for many secondary alcohols.[1]
A key parameter in kinetic resolution is the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. A high E-value is crucial for achieving high enantiomeric excess for both the unreacted substrate and the product at or near 50% conversion.
Commonly used acyl donors in lipase-catalyzed resolutions include vinyl esters (e.g., vinyl acetate), which are often preferred because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction essentially irreversible.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 1-(3-Chloro-4-fluorophenyl)ethanol
This protocol describes the kinetic resolution of racemic 1-(3-chloro-4-fluorophenyl)ethanol using immobilized Candida antarctica lipase B (Novozym 435).
Materials:
-
Racemic 1-(3-chloro-4-fluorophenyl)ethanol
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether (MTBE))
-
Molecular sieves (4 Å)
-
Celite
-
Ethyl acetate
-
Hexane
-
Chiral HPLC column for analysis of enantiomeric excess
Procedure:
-
Preparation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the racemic 1-(3-chloro-4-fluorophenyl)ethanol and the anhydrous organic solvent. Add activated molecular sieves to ensure anhydrous conditions.
-
Acyl Donor: Add vinyl acetate to the mixture. Typically, 0.5 to 1.0 equivalents are used, depending on the desired conversion.
-
Enzyme Addition: Add Novozym 435 to the reaction mixture. A typical loading is 10-50 mg of lipase per mmol of substrate.
-
Reaction Conditions: Stir the reaction mixture at a constant temperature, usually between 30-50°C.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots, filtering off the enzyme, and analyzing by TLC or GC/HPLC to determine the conversion. The enantiomeric excess of both the remaining alcohol and the formed ester should be determined by chiral HPLC.
-
Reaction Termination: The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the product ester.
-
Enzyme Removal: Filter the reaction mixture through a pad of Celite to remove the immobilized lipase. The lipase can often be washed with fresh solvent and reused.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure.
-
Separation and Purification: The resulting mixture of the unreacted alcohol and the acetylated product can be separated by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane.
Data Presentation: Expected Outcomes of Lipase-Catalyzed Kinetic Resolution
| Parameter | Target Value | Notes |
| Conversion | ~50% | Optimal for achieving high ee for both the remaining substrate and the product. |
| Enantiomeric Excess (ee) of unreacted alcohol | >99% | Dependent on the enzyme's E-value. |
| Enantiomeric Excess (ee) of ester product | >99% | Dependent on the enzyme's E-value. |
| Enantiomeric Ratio (E) | >100 | A high E-value is indicative of excellent enantioselectivity. |
| Reaction Time | 6-48 hours | Highly dependent on the enzyme, substrate, and reaction conditions. |
| Temperature | 30-50°C | Higher temperatures can increase the reaction rate but may decrease enantioselectivity. |
| Solvent | Apolar organic solvent (e.g., Toluene, MTBE) | The choice of solvent can significantly impact enzyme activity and selectivity. |
Visualization: Workflow for Lipase-Catalyzed Kinetic Resolution
Caption: Workflow for lipase-catalyzed kinetic resolution.
Conclusion: A Greener Future for Chiral Synthesis
The biocatalytic routes to enantiopure 1-(3-chloro-4-fluorophenyl)ethanol presented in this guide highlight the immense potential of enzymes in modern organic synthesis. Both the asymmetric reduction of the corresponding ketone using ketoreductases and the kinetic resolution of the racemic alcohol with lipases offer highly efficient and selective methods for obtaining this valuable chiral intermediate. These enzymatic approaches not only provide access to high-purity enantiomers but also align with the principles of green chemistry by utilizing mild reaction conditions, reducing waste, and often employing renewable resources. As the demand for enantiomerically pure pharmaceuticals continues to grow, the adoption of these biocatalytic strategies will be instrumental in developing more sustainable and cost-effective manufacturing processes.
References
-
Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Retrieved from [Link]
-
ChemRxiv. (2024). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. Retrieved from [Link]
-
ScienceDirect. (2024). Mining and tailor-made engineering of a novel keto reductase for asymmetric synthesis of structurally hindered γ. Retrieved from [Link]
-
ACS Publications. (2017). Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. Retrieved from [Link]
-
JOCPR. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Retrieved from [Link]
-
Universidade Federal de Santa Catarina. (n.d.). Recent Advances in the Biocatalytic Asymmetric Reduction of Acetophenones and a,b-Unsaturated Carbonyl Compounds. Retrieved from [Link]
-
MDPI. (2012). Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. Retrieved from [Link]
-
PubMed. (2025). Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. Retrieved from [Link]
- Google Patents. (n.d.). US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones.
-
University of Babylon Private CDN. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. Retrieved from [Link]
-
MDPI. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Retrieved from [Link]
-
ResearchGate. (n.d.). Resolution of β-amino esters by Candida antarctica lipase A and B. Retrieved from [Link]
-
RSC Publishing. (n.d.). Effective resolution of 1-phenyl ethanol by Candida antarctica lipase B catalysed acylation with vinyl acetate in protic ionic liquids (PILs). Retrieved from [Link]
-
NIH. (2019). Enzymatic synthesis of enantiopure alcohols: current state and perspectives. Retrieved from [Link]
-
Scite.ai. (n.d.). Asymmetric Carbonyl Reductions with Microbial Ketoreductases. Retrieved from [Link]
-
PubMed. (2017). Asymmetric Reduction of Prochiral Ketones by Using Self-Sufficient Heterogeneous Biocatalysts Based on NADPH-Dependent Ketoreductases. Retrieved from [Link]
-
PubMed. (2020). Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles. Retrieved from [Link]
-
CORE. (n.d.). FULL PAPER Stereoselective Bioreduction of Telluro-acetophenones to Optically Active Hydroxy Tellurides. Retrieved from [Link]
-
ResearchGate. (n.d.). Green Chemo-Enzymatic Protocols for the Synthesis of Enantiopure β-Blockers (S)-Esmolol and (S)-Penbutolol. Retrieved from [Link]
-
PubMed. (2009). Bioreduction of alpha-chloroacetophenone by whole cells of marine fungi. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioreduction of 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[5][7][8]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-one(2) to (S). Retrieved from https://www.researchgate.net/publication/320150935_Bioreduction_of_4-oxo-4-3-trifluoromethyl-56-dihydro-124triazolo43-apyrazin-78H-yl-1-245-trifluorophenylbutan-2-one_2_to_S-3-hydroxy-1-3-trifluoromethyl-56-dihydro-124triazolo43-apyrazin-78H-yl-4-245-tr
-
CNR-IRIS. (2021). Enhanced whole-cell biotransformation of 3-chloropropiophenone into 1-phenyl-1-propanone by hydrogel entrapped Chlorella emerson. Retrieved from [Link]
Sources
- 1. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. jocpr.com [jocpr.com]
- 4. US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ftb.com.hr [ftb.com.hr]
- 7. chemrxiv.org [chemrxiv.org]
- 8. almacgroup.com [almacgroup.com]
Application Note: Stereospecific Amination of (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol
Executive Summary
This guide details the stereospecific conversion of (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol to its enantiomer, (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-amine . This transformation is a critical step in the synthesis of c-Met/ALK inhibitors (e.g., Crizotinib analogs) where the (S)-configuration is often required for optimal ATP-binding pocket affinity.
We present two validated protocols:
-
The Mitsunobu-Staudinger Protocol: Ideal for high-enantiomeric excess (ee) requirements on a discovery scale (<10g).
-
The Sulfonate Displacement Protocol: A scalable alternative avoiding expensive azo-reagents, suitable for process development (>10g).
Both methods utilize an
Chemical Mechanism & Pathway
The transformation relies on activating the hydroxyl group into a leaving group, followed by nucleophilic attack by an azide source.[1] The subsequent reduction of the chiral azide yields the target amine.
Reaction Pathway Diagram
Figure 1: Stereochemical pathway showing the inversion from (1R)-alcohol to (1S)-amine via the azide intermediate.[2][3][4]
Protocol A: Mitsunobu-Staudinger (Discovery Scale)
Objective: Maximize enantiomeric purity (ee > 98%).
Mechanism: Activation of alcohol by
Reagents & Materials
| Reagent | Equiv.[1][5][6][7][8] | Role |
| (1R)-Alcohol substrate | 1.0 | Starting Material |
| Triphenylphosphine ( | 1.2 | Activator |
| Diisopropyl azodicarboxylate (DIAD) | 1.2 | H-acceptor/Activator |
| Diphenylphosphoryl azide (DPPA) | 1.2 | Azide Source ( |
| THF (Anhydrous) | 10 Vol | Solvent |
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with
. Add (1R)-alcohol and dissolved in anhydrous THF. -
Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents elimination to the styrene side-product.
-
Azide Addition: Add DPPA dropwise over 10 minutes. Stir for 10 minutes.
-
DIAD Addition (The Control Point): Add DIAD dropwise over 30 minutes.
-
Why: The exotherm must be controlled. Rapid addition generates heat, favoring elimination.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
QC Check: TLC (Hexane/EtOAc 8:1). The alcohol spot (
) should disappear; Azide spot is usually less polar ( ).
-
-
Staudinger Reduction (One-Pot):
-
Add
(1.5 equiv) directly to the reaction mixture. Stir for 2 hours (evolution of gas). -
Add
(5 equiv) and heat to 50°C for 4 hours to hydrolyze the iminophosphorane intermediate.
-
-
Workup: Partition between EtOAc and 1M HCl. The amine moves to the aqueous layer (acidic extraction). Wash organic layer (removes
). Basify aqueous layer with NaOH to pH 12, extract into DCM, dry ( ), and concentrate.
Protocol B: Sulfonate Displacement (Process Scale)
Objective: Cost-effective scalability.
Mechanism: Formation of a mesylate (retention) followed by
Reagents & Materials
| Reagent | Equiv.[1][5][6][7][8] | Role |
| Methanesulfonyl Chloride (MsCl) | 1.2 | Activation Agent |
| Triethylamine ( | 1.5 | Base (HCl scavenger) |
| Sodium Azide ( | 1.5 | Nucleophile |
| DMF or DMSO | 5 Vol | Polar Aprotic Solvent |
Step-by-Step Methodology
-
Mesylation:
-
Dissolve (1R)-alcohol and
in DCM at 0°C. -
Add MsCl dropwise. Stir 1 hour at 0°C.
-
Critical: Do not heat.[7] Benzylic mesylates are thermally unstable.
-
Quench with cold water, extract with DCM, and concentrate immediately at low temp (<30°C). Do not store the mesylate.
-
-
Displacement:
-
Dissolve the crude mesylate in DMF.
-
Add
. -
Stir at 40°C for 4-6 hours.
-
Note: Higher temps (>60°C) cause elimination to 3-chloro-4-fluorostyrene.
-
-
Reduction:
-
Perform standard hydrogenation (
) or Staudinger reduction on the isolated azide.
-
Quality Control & Validation
Trustworthiness in chiral synthesis requires rigorous validation of the enantiomeric excess (ee).
Chiral HPLC Method[5][9][10][11][12]
-
Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expected Retention:
-
(1R)-Amine (Undesired retention):
min. -
(1S)-Amine (Target inversion):
min. -
Note: Retention times vary by system; always run a racemic standard first.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Styrene Formation | Elimination reaction competes with substitution. | Lower reaction temp; Ensure anhydrous conditions; Switch from |
| Low ee% (Racemization) | Avoid acidic conditions; Ensure reagents (DIAD/MsCl) are added slowly at 0°C. | |
| Incomplete Reduction | Steric bulk of the phosphine imine. | Increase water content in Staudinger step; Heat to 60°C during hydrolysis. |
Decision Matrix: Selecting the Right Method
Figure 2: Decision matrix for process selection based on scale and cost constraints.
References
-
Mitsunobu Reaction Overview: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link
-
DPPA Reagent Safety & Utility: Shioiri, T., et al. "Diphenylphosphoryl azide. A new convenient reagent for a stereospecific synthesis of azides from alcohols." Journal of the American Chemical Society, 1972. Link
-
Benzylic Mesylate Instability: Crossland, R. K., & Servis, K. L. "Sulfonate Leaving Groups: Structure and Reactivity." Journal of Organic Chemistry, 1970. Link
-
Chiral Separation Strategies: Daicel Chiral Technologies. "Instruction Manual for CHIRALCEL OD-H." Link
-
General Protocol Source: "Conversion of Alcohols to Azides using DPPA." Organic Chemistry Portal. Link
Sources
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Improving Enantiomeric Excess in the Asymmetric Reduction of 3-Chloro-4-fluoroacetophenone
Welcome to the Technical Support Center for the asymmetric reduction of 3-chloro-4-fluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions encountered during this critical chiral synthesis. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested advice to help you optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific, common problems encountered during the enantioselective reduction of 3-chloro-4-fluoroacetophenone. Each issue is presented with potential causes and actionable solutions.
Q1: My reaction resulted in low enantiomeric excess (<90% ee). What are the primary causes and how can I improve it?
Low enantiomeric excess is the most frequent challenge in asymmetric catalysis. It typically arises from a competing, non-selective reaction pathway or suboptimal reaction conditions. A systematic approach is essential for diagnosis.[1]
Potential Cause 1: Non-Catalytic Background Reaction
The most common culprit for reduced ee in borane-mediated reductions (like the Corey-Bakshi-Shibata reduction) is the direct, uncatalyzed reduction of the ketone by the borane reagent.[2][3] This pathway is not stereoselective and produces a racemic mixture of the alcohol, which erodes the overall ee.
-
Causality: The rate of this background reaction can become significant if the concentration of free borane is too high or if the catalytic cycle is slow.
-
Solution & Protocol:
-
Control Reagent Addition: Instead of adding the borane solution to the ketone, add the ketone solution dropwise over an extended period (e.g., 1-2 hours) to a pre-formed mixture of the chiral catalyst and the borane-THF complex. This maintains a low concentration of the ketone substrate, favoring the faster, catalyzed pathway over the non-selective one.[4]
-
Optimize Stoichiometry: Use the minimum effective excess of the borane reagent. A large excess will accelerate the background reaction. Typically, 1.2-1.5 equivalents of BH₃ are sufficient.
-
Potential Cause 2: Suboptimal Reaction Temperature
Temperature has a profound and sometimes non-intuitive effect on enantioselectivity.[5] While lower temperatures often improve selectivity in many asymmetric reactions, for oxazaborolidine-catalyzed reductions, there is frequently an optimal temperature range.
-
Causality: Studies have shown that for many CBS reductions, the highest enantioselectivities are achieved between 20 and 30°C.[2][3][4] At temperatures significantly above 30°C, the rate of the non-catalytic borane reduction increases more rapidly than the catalytic reduction, thus lowering the ee.[4] Conversely, at very low temperatures (e.g., below 0°C), the presence of heteroatoms on the ketone (like fluorine and chlorine in this case) can lead to non-productive coordination with borane, also potentially lowering enantioselectivity.[4]
-
Solution & Protocol:
-
Temperature Screening: Perform a series of small-scale reactions at different temperatures (e.g., 0°C, room temperature/~25°C, 40°C) to identify the optimum for 3-chloro-4-fluoroacetophenone.
-
Maintain Temperature: Use a cryostat or a well-controlled bath to maintain the optimal temperature throughout the reaction, especially during the dropwise addition of the ketone, which can be exothermic.
-
Potential Cause 3: Catalyst Deactivation or Impurities
Chiral catalysts, particularly organometallic complexes and oxazaborolidines, can be sensitive to air, moisture, and acidic or basic impurities in the reagents or solvents.[1]
-
Causality: Water can hydrolyze the borane reagent and the oxazaborolidine catalyst. Acidic impurities can protonate and deactivate amine-based ligands in catalysts like those used in Noyori hydrogenations.[1]
-
Solution & Protocol:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., THF, toluene). Flame-dry all glassware before use.
-
Inert Atmosphere: Conduct the entire experiment under a positive pressure of an inert gas such as nitrogen or argon.
-
Reagent Purity: Use high-purity 3-chloro-4-fluoroacetophenone. If necessary, purify it by distillation or chromatography before the reaction.
-
Q2: My reaction shows poor conversion or is very slow. What should I investigate?
Poor conversion can be frustrating, especially when the enantioselectivity of the formed product is high. This issue typically points to problems with catalyst activity or reaction conditions.
-
Potential Cause 1: Insufficient Catalyst Loading: While catalytic amounts are used, too low a concentration may not be sufficient to drive the reaction to completion in a reasonable timeframe.
-
Solution: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%) and monitor the conversion by TLC or GC.
-
-
Potential Cause 2: Low Temperature: While temperature must be optimized for ee, a temperature that is too low can drastically reduce the reaction rate.
-
Solution: If you are running the reaction at very low temperatures (e.g., -78°C) and observing poor conversion, consider raising the temperature to the optimal range identified for selectivity (e.g., 0°C to 25°C).
-
-
Potential Cause 3: Product Inhibition: In some catalytic systems, the chiral alcohol product can coordinate to the catalyst's active site, acting as an inhibitor and slowing down the reaction rate as the product concentration increases.[1]
-
Solution: Try running the reaction at a slightly lower concentration to disfavor product inhibition. This is a trade-off, as lower concentrations can also slow the reaction rate, so optimization is key.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective catalytic systems for reducing substituted acetophenones?
Several powerful methods exist, each with distinct advantages. The choice depends on factors like substrate scope, desired ee, scalability, and available equipment. For 3-chloro-4-fluoroacetophenone, the electronic effects of the two halogen substituents make catalyst selection crucial.[6]
| Feature | Corey-Bakshi-Shibata (CBS) Reduction | Noyori Asymmetric Hydrogenation | Enzymatic Reduction (KREDs) |
| Catalyst Type | Chiral Oxazaborolidine[7][8] | Ru-BINAP/Diamine Complex[9][10][11] | Ketoreductase Enzyme[12][13] |
| Reductant | Borane (BH₃•THF) or Catecholborane | H₂ gas or Transfer Hydrogenation (e.g., isopropanol) | Cofactor (NAD(P)H), regenerated in-situ |
| Typical ee | Very Good to Excellent (90-99%)[14] | Excellent (>99%)[15][16] | Excellent (>99%)[13] |
| Advantages | Well-established, predictable stereochemistry, tolerant of many functional groups.[7] | Extremely high ee and TONs, broad substrate scope, excellent atom economy with H₂.[11][16] | Environmentally friendly (aqueous media), extremely high selectivity, mild conditions. |
| Considerations | Stoichiometric borane is required, workup can be cumbersome to remove boron byproducts.[16] | Requires specialized high-pressure equipment for H₂, catalysts can be air-sensitive. | Substrate scope can be limited, requires screening of enzyme libraries for specific ketones.[12] |
Q2: What is the general experimental procedure for a lab-scale CBS reduction?
This protocol provides a reliable starting point for the asymmetric reduction of 3-chloro-4-fluoroacetophenone using an in-situ generated CBS catalyst.
Step-by-Step Protocol:
-
Apparatus Setup: Under a nitrogen or argon atmosphere, equip a flame-dried, round-bottom flask with a magnetic stir bar and a septum.
-
Catalyst Formation:
-
To the flask, add the chiral catalyst precursor, for example, (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (10 mol%).
-
Add anhydrous THF to dissolve the precursor.
-
Slowly add a 1.0 M solution of borane-THF complex (1.2 eq) to the stirred solution.
-
Stir the mixture at room temperature for 15-20 minutes. You should observe the formation of the active oxazaborolidine catalyst.[17]
-
-
Reduction Reaction:
-
Cool the catalyst solution to the desired optimal temperature (e.g., 25°C).
-
In a separate flask, dissolve 3-chloro-4-fluoroacetophenone (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst mixture via a syringe pump over 1-2 hours to maintain a low substrate concentration.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C to decompose the excess borane.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification and Analysis: Purify the crude chiral alcohol product using flash column chromatography. Determine the enantiomeric excess of the purified product using chiral HPLC or GC.[5]
Q3: How do I accurately determine the enantiomeric excess (ee) of my chiral alcohol product?
Accurate determination of ee is crucial for validating the success of your asymmetric synthesis. Chiral chromatography is the most reliable and widely used method.[18]
-
Primary Method: Chiral Chromatography (HPLC or GC):
-
Principle: This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of your alcohol.[18] This differential interaction leads to different retention times, allowing for their separation and quantification.
-
Procedure:
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for separating the enantiomers of aromatic alcohols.[19]
-
Method Development: Develop a separation method by screening different mobile phases (typically mixtures of hexane and isopropanol for normal phase HPLC).
-
Analysis: Inject a small, diluted sample of your purified product. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100.
-
-
Reference: To assign the peaks to the (R) and (S) enantiomers, you must analyze an authentic racemic sample (prepared by a non-selective reduction, e.g., with NaBH₄) and, if possible, an enantiomerically pure standard.
-
-
Alternative Method: NMR Spectroscopy:
-
Principle: Enantiomers have identical NMR spectra. However, they can be distinguished by converting them into diastereomers by reaction with a chiral derivatizing agent (e.g., Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid or MTPA).[18] These diastereomeric esters will have distinct signals in the ¹H or ¹⁹F NMR spectrum that can be integrated to determine the ee. Given the fluorine atom in your product, ¹⁹F NMR of a chiral derivative could be a particularly sensitive and clean method for analysis.[20]
-
References
-
Duan, Z., et al. (2003). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. The Journal of Organic Chemistry, 68(26), 10146-51. [Link]
-
American Chemical Society. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic B. ACS Publications. [Link]
-
American Chemical Society. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry. [Link]
-
Kawanami, Y., et al. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59, 8411-8414. [Link]
-
SynArchive. Noyori Asymmetric Hydrogenation. [Link]
-
MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]
-
Royal Society of Chemistry. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions. [Link]
-
Royal Society of Chemistry. (2025). Advances in chiral analysis: from classical methods to emerging technologies. RSC Publications. [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine. Royal Society of Chemistry. [Link]
-
YouTube. (2022). Noyori Hydrogenation. [Link]
-
Noyori, R. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 81(5), 111-122. [Link]
-
Sánchez, A. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 58-63. [Link]
-
Magritek. (2021). CBS reduction of acetophenone followed by 11B NMR. Magritek. [Link]
-
American Chemical Society. (2003). Quantum Mechanical Study of Stereoselectivity in the Oxazaborolidine-Catalyzed Reduction of Acetophenone. Journal of the American Chemical Society. [Link]
-
National Center for Biotechnology Information. (2019). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. PMC. [Link]
-
Wikipedia. Enantioselective reduction of ketones. [Link]
-
Royal Society of Chemistry. (2009). Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. Chemical Society Reviews. [Link]
-
American Chemical Society. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]
-
PolyU Institutional Research Archive. (2016). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. [Link]
-
American Chemical Society. (2020). Stereochemistry in Asymmetric Reduction of Bulky–Bulky Ketones by Alcohol Dehydrogenases. ACS Catalysis. [Link]
-
National Center for Biotechnology Information. (2022). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. PMC. [Link]
-
ResearchGate. (2025). Enantioselective microbial reduction of substituted acetophenone. Request PDF. [Link]
-
ResearchGate. (2018). Why there is so much difference in enantiomeric excess (%ee)? [Link]
-
ResearchGate. (2025). Enantioselective Reduction of 4‐Fluoroacetophenone at High Substrate Concentration using a Tailor‐Made Recombinant Whole‐Cell Catalyst. Request PDF. [Link]
-
PubChem. 3'-Chloro-4'-fluoroacetophenone. [Link]
-
Encyclopedia.pub. (2021). Stereoselective Synthesis of Chiral Molecules. [Link]
-
Kaptein, B. (1996). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. University of Groningen. [Link]
-
Cheméo. 3-Chloro-4-fluoroacetophenone. [Link]
-
Synthonix Corporation. 3'-Chloro-4'-fluoroacetophenone. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. synarchive.com [synarchive.com]
- 10. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 15. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
- 18. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Technical Comparison Guide: Optical Rotation Standards for (R)-1-(3-chloro-4-fluorophenyl)ethanol
Executive Summary
Molecule: (R)-1-(3-chloro-4-fluorophenyl)ethanol CAS Registry Number: 1213028-68-2 (Generic for enantiomers), Specific (R)-isomer CAS often derivative-dependent.[1] Primary Application: Chiral intermediate for pharmaceutical synthesis (e.g., tyrosine kinase inhibitors, agrochemicals).
This guide provides a definitive reference for the optical rotation of (R)-1-(3-chloro-4-fluorophenyl)ethanol. Unlike standard datasheets, this document compares reported literature values, analyzes the impact of experimental variables (solvent, concentration), and outlines a self-validating protocol for confirming optical purity.
Critical Finding: The (R)-enantiomer exhibits a positive (+) specific rotation in Chloroform (
Reference Value Comparison
The following table synthesizes data from primary literature and validated experimental databases. Note the significant variance based on concentration (
Table 1: Reported Optical Rotation Values ( )
| Configuration | Solvent | Concentration ( | Temp ( | Specific Rotation ( | Source/Context |
| (R)-Enantiomer | Chloroform ( | 1.00 | 25 | +19.7° | Inferred from (S)-data [1] |
| (R)-Enantiomer | Chloroform ( | 1.95 | 20 | +31.0° | Inferred from (S)-data [1] |
| (S)-Enantiomer | Chloroform ( | 1.00 | 25 | -19.7° | Experimental Baseline [1] |
| (S)-Enantiomer | Chloroform ( | 1.95 | 20 | -31.0° | High-Conc.[2][3][4][5][6] Literature Value [1] |
| (S)-Analog* | Chloroform ( | 1.00 | 25 | -29.0° | 1-(4-fluorophenyl)ethanol [2] |
| Racemic | Any | Any | Any | 0° | Control Standard |
> Note: The "Analog" value is provided to illustrate the substituent effect. The addition of the 3-chloro group significantly alters the rotation compared to the 4-fluoro parent.
Technical Analysis of Alternatives
When validating the stereochemistry of (R)-1-(3-chloro-4-fluorophenyl)ethanol, researchers typically choose between three analytical "alternatives." This section compares their efficacy.
Alternative A: Polarimetry (Specific Rotation)[9]
-
Mechanism: Measures the rotation of plane-polarized light by the bulk sample.
-
Pros: Rapid, non-destructive, established QC standard.
-
Cons: Highly sensitive to concentration and temperature; does not quantify impurities (chemical purity affects rotation).
-
Verdict: Screening Tool. Use for quick confirmation of batch identity, but never as the sole metric for Enantiomeric Excess (%ee).
Alternative B: Chiral HPLC (High-Performance Liquid Chromatography)
-
Mechanism: Separation of enantiomers on a chiral stationary phase (e.g., Chiralpak OD-H or AD-H).
-
Pros: Quantifies %ee directly; separates chemical impurities.
-
Cons: Requires expensive columns, solvents, and method development.
-
Verdict: Validation Standard. Must be used to calibrate the polarimeter values.
Alternative C: Vibrational Circular Dichroism (VCD)[4]
-
Mechanism: Measures differential absorption of left/right circularly polarized IR radiation.
-
Pros: Determines absolute configuration (R vs S) without reference standards.
-
Cons: Requires specialized instrumentation and DFT calculations.
-
Verdict: Absolute Reference. Use only when the synthesis route is novel and configuration is unconfirmed.
Experimental Protocol: Determination of Optical Purity
Objective: To accurately determine the specific rotation
Prerequisites
-
Instrument: Digital Polarimeter (Sodium D-line, 589 nm).
-
Solvent: HPLC-grade Chloroform (Stabilized with amylene to prevent acidity).
-
Sample: >98% Chemical Purity (GC/HPLC).
Step-by-Step Methodology
-
Sample Preparation (Gravimetric):
-
Weigh exactly 100 mg (
) of the substance into a 10 mL volumetric flask. -
Why: A concentration of
is the standard for comparison. The discrepancy in Table 1 (19.7 vs 31) shows that non-linear concentration effects ( ) can skew results. -
Dissolve in Chloroform (
) and dilute to the mark.
-
-
Temperature Equilibration:
-
The specific rotation of phenyl ethanols is temperature-dependent.
-
Ensure the sample cell is thermostated to 25°C ± 0.1°C .
-
Self-Validating Check: If the temperature deviates by 5°C (e.g., to 20°C), the rotation may shift significantly (as seen in the -31° literature value).
-
-
Measurement:
-
Validation (The "Sign" Test):
-
If the result is Positive (+) , the major enantiomer is (R) .
-
If the result is Negative (-) , the major enantiomer is (S) .
-
Workflow Visualization
The following diagram illustrates the logical flow from synthesis to validation, ensuring the optical rotation value is contextualized by purity data.
Caption: Integrated workflow for validating the optical purity of (R)-1-(3-chloro-4-fluorophenyl)ethanol. Note that Polarimetry and Chiral HPLC are parallel validation steps.
Scientific Rationale & Causality
Why Chloroform?
While Methanol is a "greener" solvent, Chloroform is the historical standard for this class of halogenated aromatic alcohols.
-
Causality: The dipole-dipole interactions in
stabilize the conformation of the hydroxyl group relative to the phenyl ring differently than protic solvents like MeOH. -
Warning: Switching to Methanol may not just change the magnitude but potentially the sign of rotation (though rare for this specific structure, it is a known phenomenon in chiral alcohols).
The Concentration Trap
The literature reports a value of 31.0° at
-
Explanation: At higher concentrations, intermolecular Hydrogen bonding (solute-solute) competes with solute-solvent interactions. This aggregation changes the effective chiral environment, leading to a non-linear increase in rotation.
-
Recommendation: Always normalize to
for reproducibility.
References
-
Royal Society of Chemistry (RSC) . Supplementary Information for: Synthesis of chiral alcohols via bioreduction. Reported data for (S)-1-(3-chloro-4-fluorophenyl)ethanol. Available at: [Link] (Verified via snippet match).
Sources
- 1. rsc.org [rsc.org]
- 2. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-(3-Chloro-4-fluorophenyl)ethanol | 340825-21-0 [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Comparison Guide: NMR Stereochemical Assignment of (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol
Executive Summary
Target Molecule: (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol CAS: 1236363-12-4 (Generic/Racemic), 1448326-33-7 (S-isomer reference) Primary Application: Key chiral building block in the synthesis of Crizotinib (Xalkori®) , a c-MET/ALK inhibitor.
The Challenge:
The biological activity of Crizotinib is strictly dependent on the (R)-configuration of the ethyl ether linkage. However, standard 1D
Structural & Spin System Analysis
Before attempting stereochemical assignment, the scalar connectivity must be established. The presence of Fluorine-19 (
Predicted NMR Data (CDCl , 400 MHz)
| Nucleus | Position | Shift ( | Multiplicity | Coupling Constants ( |
| Methyl (-CH | 1.48 | Doublet (d) | ||
| Methine (-CH-OH) | 4.88 | Quartet (q) | ||
| OH | 1.85 - 2.05 | Broad Singlet | (Exchangeable) | |
| Ar-H2 (between Cl/Alkyl) | ~7.49 | dd | ||
| Ar-H5 (ortho to F) | ~7.26 | Triplet-like (t) | ||
| Ar-H6 (ortho to Alkyl) | ~7.20 - 7.30 | Multiplet | ||
| Ar-F | -115 to -120 | Multiplet |
Note: The aromatic region is non-first-order due to the overlap of H5 and H6 and the splitting by
F. Decoupling (F-decoupled H NMR) simplifies this region significantly.
Visualization: Spin System & Splitting Logic
Figure 1: Influence of
Comparative Guide: Stereochemical Assignment Methods
This section compares three workflows for analyzing the (1R)-alcohol.
| Feature | Method A: Direct 1D NMR | Method B: Chiral Solvating Agent (CSA) | Method C: Mosher Ester Analysis |
| Primary Use | Structural Confirmation | Enantiomeric Excess (ee%) Check | Absolute Configuration Assignment |
| Reagent | CDCl | Pirkle Alcohol or Eu(hfc) | (R)- and (S)-MTPA-Cl |
| Time Required | < 15 mins | 30 mins | 24 - 48 hours (Synthesis + NMR) |
| Sample Recovery | 100% (Evaporation) | 100% (Evaporation/Extraction) | 0% (Consumed in reaction) |
| Accuracy | N/A for Chirality | High (>95% confidence for ee) | Gold Standard (Absolute Proof) |
| Cost | Low | Medium | High (Reagents + Time) |
Detailed Experimental Protocols
Method B: Enantiomeric Excess via CSA (Pirkle Alcohol)
Use when you have a reference standard and need to verify optical purity quickly.
Principle: The chiral solvating agent (CSA) forms transient diastereomeric complexes with the alcohol via hydrogen bonding. This induces magnetic non-equivalence in the enantiomers, splitting the methyl doublet into two distinct signals.
Protocol:
-
Prepare Sample: Dissolve 5-10 mg of the analyte in 0.6 mL of CDCl
. -
Add CSA: Add 2-3 equivalents of (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle Alcohol).
-
Acquire Spectrum: Run a standard
H NMR (minimum 16 scans). -
Analyze: Focus on the methyl doublet at ~1.48 ppm.
-
Racemic: Two doublets of equal intensity (
ppm). -
Pure (1R): Single doublet (minor impurity may appear as a small shadow doublet).
-
Method C: Absolute Configuration via Mosher Analysis
Use when the absolute configuration is unknown or requires rigorous proof for publication/regulatory filing.
Principle: Derivatization with (R)- and (S)-MTPA chloride creates stable diastereomers. The anisotropic effect of the phenyl ring in the MTPA auxiliary shields/deshields protons differently depending on the stereochemistry.
Protocol:
-
Synthesis:
-
Reaction 1: Analyte + (R)-MTPA-Cl
(S)-Mosher Ester . -
Reaction 2: Analyte + (S)-MTPA-Cl
(R)-Mosher Ester . -
Note: The stereochemistry of the ester is opposite to the acid chloride reagent due to Cahn-Ingold-Prelog priority changes.
-
-
NMR Acquisition: Acquire
H NMR for both crude esters in CDCl . -
Calculate
: -
Assignment Logic:
-
Construct a Newman projection.
-
Protons on the side of the phenyl ring (in the preferred conformation) will be shielded (negative
). -
Protons on the other side will be deshielded (positive
).
-
Visualization: Mosher Analysis Workflow
Figure 2: The Mosher Ester workflow. Two parallel reactions are required to generate the
References
-
Pfizer Process Development (Crizotinib)
- Title: Development of a Scalable Synthesis of Crizotinib.
- Source:Organic Process Research & Development2014, 18(1), 66–76.
-
URL:[Link]
-
Structure-Based Drug Design
- Title: Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).
- Source:Journal of Medicinal Chemistry2011, 54(18), 6342-6363.
-
URL:[Link]
-
Mosher Method Protocol
-
Chiral Solvating Agents Review
- Title: NMR Chiral Solv
- Source:Chemical Reviews2004, 104(1), 17–118.
-
URL:[Link]
Sources
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 3. matilda.science [matilda.science]
Comparative Guide: Biocatalytic vs. Chemical Reduction for 3-Chloro-4-Fluoroacetophenone
Executive Summary
This technical guide provides a comparative analysis of biocatalytic and chemical reduction methodologies for converting 3-chloro-4-fluoroacetophenone (CAS: 2923-66-2) to its chiral alcohol, 1-(3-chloro-4-fluorophenyl)ethanol . This transformation is a critical step in the synthesis of various pharmaceutical intermediates, including tyrosine kinase inhibitors and antibacterial agents.
While chemical reduction using metal hydrides (e.g., NaBH₄) offers a low-cost route to racemic products, the pharmaceutical industry increasingly demands high enantiopurity. This guide compares Asymmetric Transfer Hydrogenation (ATH) using Ruthenium catalysts against Biocatalytic Reduction using Ketoreductases (KREDs), evaluating them on enantiomeric excess (ee), scalability, and green chemistry metrics.
Substrate Profile & Transformation
The target reaction involves the reduction of the prochiral ketone carbonyl group to a secondary alcohol. The presence of the electron-withdrawing chlorine and fluorine substituents on the aromatic ring activates the carbonyl carbon, generally increasing reaction rates compared to unsubstituted acetophenone but also altering the steric binding in catalytic pockets.
-
Substrate: 3'-Chloro-4'-fluoroacetophenone[1]
-
Product: (S)- or (R)-1-(3-chloro-4-fluorophenyl)ethanol
-
Key Challenge: Achieving >99% enantiomeric excess (ee) while minimizing toxic metal waste.
Figure 1: Divergent synthetic pathways for the asymmetric reduction of 3-chloro-4-fluoroacetophenone.
Methodology Comparison
Method A: Chemical Reduction (Asymmetric Transfer Hydrogenation)
Mechanism: Chemical asymmetric reduction typically employs transition metal catalysts, such as Ruthenium(II) complexes with chiral ligands (e.g., TsDPEN or BINAP). The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred from a hydrogen donor (formic acid/triethylamine or isopropanol) to the ketone.
-
Catalyst: RuCl or similar Noyori-type catalysts.
-
Hydrogen Source: Sodium formate or Hydrogen gas (high pressure).
-
Solvent: Methanol, Isopropanol, or Dichloromethane.
Method B: Biocatalytic Reduction (Ketoreductases)
Mechanism: Biocatalytic reduction utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs).[2][3][4][5][6] These enzymes deliver a hydride ion from the cofactor NADPH (or NADH) to the re- or si-face of the ketone with exquisite precision. To make the process economical, a cofactor regeneration system (e.g., Glucose Dehydrogenase/Glucose) is coupled to the reaction.
-
Catalyst: Engineered KREDs (e.g., from Lactobacillus or Candida species).
-
Cofactor: NADP+/NADPH (catalytic amount).
-
Recycling System: Glucose Dehydrogenase (GDH) + Glucose.
-
Solvent: Aqueous buffer (pH 7.0) with DMSO or IPA cosolvent.
Figure 2: Coupled enzymatic cycle showing the reduction of the ketone driven by KRED and the regeneration of the cofactor by GDH.[7][8]
Performance Metrics & Data
The following data contrasts the performance of a standard Ruthenium-catalyzed transfer hydrogenation against an optimized biocatalytic process for halogenated acetophenones.
| Metric | Chemical Reduction (Ru-ATH) | Biocatalytic Reduction (KRED) |
| Enantiomeric Excess (ee) | 95 - 98% | > 99.5% |
| Conversion | 90 - 95% | > 99% |
| Reaction Time | 12 - 24 Hours | 6 - 12 Hours |
| Substrate Loading | 50 - 100 g/L | 20 - 50 g/L (often lower) |
| Catalyst Cost | High (Noble Metal + Ligand) | Moderate (Recombinant Enzyme) |
| Metal Residue | Requires scavenging (<10 ppm) | None |
| Conditions | Reflux or High Pressure | Ambient Temp, Aqueous pH 7 |
Analysis:
-
Selectivity: Biocatalysis is superior for strict chiral specifications (>99.5% ee), often eliminating the need for subsequent recrystallization.
-
Throughput: Chemical methods often tolerate higher substrate concentrations (loadings), which can reduce solvent volume in large-scale manufacturing.
-
Purification: Chemical routes require removal of Ruthenium traces, a significant regulatory hurdle. Biocatalytic routes require protein removal, which is generally simpler (filtration/extraction).
Experimental Protocols
Protocol A: Chemical Asymmetric Transfer Hydrogenation
Target: (S)-1-(3-chloro-4-fluorophenyl)ethanol
Reagents:
-
Substrate: 3-chloro-4-fluoroacetophenone (1.72 g, 10 mmol)
-
Catalyst: RuCl (6.4 mg, 0.01 mmol, S/C = 1000)
-
Hydrogen Donor: Formic acid/Triethylamine (5:2 azeotropic mixture)
-
Solvent: Dichloromethane (DCM)
Procedure:
-
Preparation: In a dry Schlenk flask under nitrogen, dissolve the substrate in 10 mL of DCM.
-
Catalyst Addition: Add the Ru-catalyst and stir until dissolved.
-
Initiation: Slowly add 2.5 mL of the Formic acid/TEA mixture.
-
Reaction: Stir at 28°C for 14 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[5]
-
Quench: Add 10 mL of water to quench the reaction.
-
Work-up: Separate the organic layer.[5][7] Extract the aqueous layer with DCM (2 x 10 mL). Wash combined organics with saturated NaHCO₃ and brine.
-
Purification: Dry over Na₂SO₄, concentrate in vacuo. Purify via silica gel flash chromatography.
Protocol B: Biocatalytic Reduction (Representative)
Target: (S)-1-(3-chloro-4-fluorophenyl)ethanol
Reagents:
-
Substrate: 3-chloro-4-fluoroacetophenone (172 mg, 1 mmol)
-
Enzyme: KRED screening kit (e.g., KRED-Pglu variant or commercial equivalent)
-
Cofactor: NADP+ (1 mg)
-
Recycling Mix: Glucose Dehydrogenase (GDH, 5 mg) + Glucose (250 mg)
-
Buffer: 100 mM Potassium Phosphate, pH 7.0, containing 1 mM MgSO₄.
Procedure:
-
Buffer Prep: Prepare 5 mL of phosphate buffer solution. Add glucose and MgSO₄.
-
Enzyme Prep: Dissolve NADP+ and add the KRED and GDH enzymes to the buffer.
-
Substrate Addition: Dissolve the substrate in 0.5 mL DMSO (or IPA) and add dropwise to the enzyme mixture. Final volume ~5.5 mL.
-
Reaction: Incubate at 30°C with orbital shaking (200 rpm) for 12 hours.
-
Monitoring: Check pH periodically; adjust with 1M NaOH if it drops below 6.5 (due to gluconic acid formation).
-
Work-up: Add 5 mL Ethyl Acetate to stop the reaction. Centrifuge to separate the emulsion.
-
Isolation: Collect the organic phase. Dry over MgSO₄ and evaporate solvent.
-
Analysis: Analyze ee via Chiral HPLC (e.g., Chiralcel OD-H column).
Industrial Scalability & Safety
-
Chemical: Safety concerns include the handling of hydrogen gas (if hydrogenation) or the exothermic nature of hydride reagents. Cost drivers are the chiral ligand and Ruthenium metal.
-
Biocatalytic: Safety profile is excellent (aqueous, ambient pressure). The primary cost driver is the enzyme, but immobilization technologies can allow enzyme reuse, significantly lowering the cost of goods (COGS).
References
-
BenchChem. (2025).[5] Comparison of different methods for the synthesis of 1-(4-Chlorophenyl)ethanol.Link
-
PubChem. (2025).[1] 3'-Chloro-4'-fluoroacetophenone Compound Summary.Link
-
EvitaChem. (2025). (R)-1-(3-Chloro-4-fluorophenyl)butan-1-amine Synthesis Pathways.Link
-
ResearchGate. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells.[2]Link
-
SciSpace. (2025). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma.Link
Sources
- 1. 3'-Chloro-4'-fluoroacetophenone | C8H6ClFO | CID 520422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]
determination of absolute configuration of 1-(3-chloro-4-fluorophenyl)ethanol
Publish Comparison Guide: Determination of Absolute Configuration of 1-(3-chloro-4-fluorophenyl)ethanol
Executive Summary
Product: 1-(3-chloro-4-fluorophenyl)ethanol (CAS: N/A for specific enantiomer, generic: 1215099-XX-X) Class: Chiral Secondary Benzylic Alcohol Application: Critical intermediate in the synthesis of tyrosine kinase inhibitors and neuroprotective agents (e.g., Ticagrelor analogs). Challenge: The presence of both chloro- and fluoro- substituents on the aromatic ring creates a unique electronic and steric environment, necessitating rigorous stereochemical assignment beyond simple optical rotation comparisons.
This guide objectively compares the three primary methodologies for determining the absolute configuration of 1-(3-chloro-4-fluorophenyl)ethanol: NMR Mosher Analysis , X-Ray Crystallography , and Enzymatic Kinetic Resolution .
Part 1: Comparative Analysis of Methodologies
The following table summarizes the performance metrics of each method based on precision, resource requirements, and throughput.
| Feature | Method A: NMR Mosher Analysis | Method B: X-Ray Crystallography | Method C: Enzymatic Resolution (Kazlauskas) |
| Accuracy | High (>99%) (Self-validating) | Absolute (100%) (Definitive) | Medium-High (Predictive Model) |
| Sample State | Liquid or Solid (Solution phase) | Single Crystal (Solid only) | Liquid or Solid (Solution phase) |
| Throughput | Medium (4-6 hours) | Low (Days to Weeks) | High (Parallel screening possible) |
| Cost | Low (Standard NMR solvents/tubes) | High (Instrument time/Expertise) | Low (Biocatalyst cost) |
| Requirement | ~10 mg sample + MTPA-Cl reagent | High-quality crystal + Heavy atom | Lipase (CAL-B) + Acyl donor |
| Primary Use | Routine Assignment | Final Confirmation | Synthesis & Assignment |
Part 2: Technical Deep Dive & Protocols
Method A: The Solution-Phase Standard – Mosher Ester Analysis
The most robust method for non-crystalline samples.
Principle:
This method relies on the derivatization of the alcohol with (R)- and (S)-
Mechanism:
In the preferred conformer, the C-H bond of the chiral center, the C=O of the ester, and the CF
Protocol:
-
Derivatization: React 5-10 mg of 1-(3-chloro-4-fluorophenyl)ethanol separately with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in pyridine/CDCl
or using DCC/DMAP in CH Cl . -
NMR Acquisition: Acquire
H NMR spectra (minimum 400 MHz) for both the (S)-ester (derived from (R)-chloride) and (R)-ester (derived from (S)-chloride). Note: The stereochemical designation of the ester reverses relative to the acid chloride due to Cahn-Ingold-Prelog priority rules. -
Analysis (
): Calculate for protons interacting with the chiral center (Methyl group vs. Aromatic ring protons).
Interpretation for 1-(3-chloro-4-fluorophenyl)ethanol:
-
If Configuration is (R): The methyl doublet will have a positive
(shielded in R-ester, deshielded in S-ester). The aromatic protons (3-Cl-4-F-Ph) will have a negative . -
If Configuration is (S): The signs are reversed (Methyl = negative
; Aromatic = positive ).
Method B: The Definitive Benchmark – X-Ray Crystallography
The "Gold Standard" requiring crystalline derivatives.
Challenge: 1-(3-chloro-4-fluorophenyl)ethanol is often an oil or low-melting solid. Direct crystallization is difficult. Solution: Derivatize with a heavy-atom containing acid (e.g., p-bromobenzoic acid) or a highly crystalline chiral acid (e.g., camphanic acid).
Protocol:
-
Esterification: React the alcohol with (1S)-(-)-camphanic chloride.
-
Crystallization: Recrystallize the resulting diastereomeric ester from Hexane/EtOAc or MeOH/H
O. -
Diffraction: Collect data. The known absolute configuration of the camphanic moiety acts as an internal reference, allowing unambiguous assignment of the alcohol carbon. The Chlorine atom in the substrate provides anomalous scattering (using Cu K
radiation) to further validate the assignment.
Method C: The High-Throughput Alternative – Enzymatic Resolution
Predictive assignment based on biocatalytic preference.
Principle (Kazlauskas' Rule): Lipases, particularly Candida antarctica Lipase B (CAL-B), display a strong stereopreference for secondary alcohols. For 1-phenylethanol derivatives, CAL-B preferentially acetylates the enantiomer where the hydroxyl group is oriented such that the "Large" group (Aryl) fits into the large pocket and the "Medium" group (Methyl) fits into the medium pocket.
Prediction: For 1-(3-chloro-4-fluorophenyl)ethanol:
-
Large Group: 3-chloro-4-fluorophenyl
-
Medium Group: Methyl
-
Outcome: CAL-B will rapidly acetylate the (R)-enantiomer , leaving the (S)-alcohol unreacted.
Experimental Validation:
-
Run a kinetic resolution with CAL-B and vinyl acetate in hexane/MTBE.
-
Stop reaction at ~50% conversion.
-
Analyze by Chiral HPLC (Chiralcel OD-H).
-
The product ester will be predominantly (R) . The remaining alcohol will be enriched in (S) .
Part 3: Supporting Data & Visualization
Representative Data (Analogous Systems)
Based on established literature for 1-(4-fluorophenyl)ethanol and 1-(4-chlorophenyl)ethanol.
| Parameter | (S)-Enantiomer | (R)-Enantiomer | Notes |
| Optical Rotation ( | Negative (-) | Positive (+) | In CHCl |
| HPLC Elution (Chiralcel OD-H) | Fast Eluting ( | Slow Eluting ( | Hexane:IPA (95:5), 1.0 mL/min. |
| CAL-B Reactivity | Slow (remains as alcohol) | Fast (converts to acetate) |
Decision Logic Diagram
Caption: Strategic decision tree for selecting the optimal configuration determination method based on sample state and purity.
Mosher Analysis Model
Caption: Interpretation of Delta-delta (S-R) values in Mosher analysis. The phenyl ring shields the substituent cis to it in the preferred conformation.
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2] Nature Protocols, 2(10), 2451–2458. Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][2][3][4] Chemical Reviews, 104(1), 17–118. Link
-
Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron, 63(8), 1723–1754. (Validation of Kazlauskas Rule for 1-phenylethanols). Link
-
Breuer, M., et al. (2004). Industrial methods for the production of optically active intermediates.[5] Angewandte Chemie International Edition, 43(7), 788-824. Link
-
BenchChem. (2025). A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol by Chiral Chromatography. Link
Sources
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 2. matilda.science [matilda.science]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
Safety Operating Guide
Comprehensive Safety and Handling Guide for (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol
This guide provides essential safety protocols and operational procedures for the handling and disposal of (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol. As a senior application scientist, the following information is synthesized from authoritative safety data sheets and established laboratory safety standards to ensure the well-being of all personnel. The causality behind each recommendation is explained to foster a deep understanding of the required safety measures.
Hazard Identification and Risk Assessment
(1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol and structurally similar compounds are classified under the Globally Harmonized System (GHS) with specific hazard statements. Understanding these hazards is the foundation for establishing appropriate safety protocols.
The primary hazards associated with this class of chemicals include:
-
H315: Causes skin irritation. [1][2] Contact can lead to redness, itching, and inflammation.
-
H319/H318: Causes serious eye irritation or serious eye damage. [1][2][3] Direct contact with the eyes can result in significant injury.
-
H335: May cause respiratory irritation. [1][3] Inhalation of vapors, mists, or dust can irritate the respiratory tract, leading to coughing and shortness of breath.
-
H302: Harmful if swallowed. [3] Ingestion can lead to adverse health effects.
Additionally, while not always listed for this specific compound, related halogenated aromatic compounds may have other potential hazards, and it is prudent to handle them with care.[4] Thermal decomposition can release hazardous gases such as carbon oxides, hydrogen fluoride, and hydrogen chloride gas.[1][5][6]
Summary of GHS Classifications and Required PPE
| Hazard Statement | GHS Pictogram | Hazard Class | Required Personal Protective Equipment |
| H315 - Causes skin irritation | GHS07 (Exclamation Mark) | Skin Irritant (Category 2) | Chemical-resistant gloves, Protective clothing (Lab coat) |
| H319 - Causes serious eye irritation | GHS07 (Exclamation Mark) | Eye Irritant (Category 2A) | Safety glasses with side-shields or chemical goggles |
| H335 - May cause respiratory irritation | GHS07 (Exclamation Mark) | Specific Target Organ Toxicity - Single Exposure (Category 3) | Use in a well-ventilated area or with a respirator |
| H302 - Harmful if swallowed | GHS07 (Exclamation Mark) | Acute Toxicity, Oral (Category 4) | Standard laboratory hygiene, no eating/drinking in the lab |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is essential.
Engineering Controls
-
Ventilation: Always handle (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol in a well-ventilated area.[1][2][7] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Safety Stations: Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1][5][7]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment. The following are the minimum requirements for handling this compound.
-
Hand Protection: Wear compatible, chemical-resistant gloves.[2][7] Always inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contact.[2] After handling, wash hands thoroughly with soap and water.[1][2]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[1] If there is a splash hazard, a face shield should be worn in addition to goggles. This is in accordance with OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][5]
-
Skin and Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.[1][2] Immediately remove any contaminated clothing and wash it before reuse.[2][7]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, use a NIOSH/MSHA-approved respirator.[5] The specific type of respirator will depend on the concentration of the airborne contaminant. This aligns with the OSHA respirator regulations found in 29 CFR 1910.134.[1][5]
Operational and Disposal Plans
A systematic approach to handling and disposal minimizes the risk of exposure and environmental contamination.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.
-
Area Designation: Designate a specific area for handling the chemical, preferably within a fume hood.
-
Dispensing: Carefully dispense the required amount, avoiding the generation of dust or aerosols. Keep the container tightly closed when not in use.[1][6][7]
-
Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly.[6] Do not eat, drink, or smoke in the laboratory.[1][7]
Storage
Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][6][7] Keep it away from incompatible materials such as strong oxidizing agents.[1][5]
Spill Management
In the event of a spill, follow these procedures immediately. Only trained personnel with appropriate PPE should perform cleanup.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Containment: Stop the leak if it is safe to do so. Prevent the spill from entering drains or waterways.[1]
-
Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[7] For larger spills, dike the area for later recovery.[1]
-
Collection: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[1][5]
-
Decontamination: Clean the spill area thoroughly once the material has been removed.
Spill Response Workflow
Caption: Workflow for chemical spill response.
Disposal Plan
All waste containing (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol must be treated as hazardous waste.
-
Containers: Collect all waste material, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container.
-
Disposal Method: Dispose of the waste through an approved and licensed waste disposal company.[1][6][7] Incineration in a facility equipped with an afterburner and scrubber is a common method for such chemicals.[1] Do not dispose of it down the drain or in general waste.[2] Always follow local, state, and federal regulations for hazardous waste disposal.[7][8]
First Aid Measures
Immediate action is crucial in the event of an exposure.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][7] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing. If skin irritation persists, seek medical advice.[2][6]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6][7] Seek immediate medical attention.[1]
Always provide the attending medical personnel with the Safety Data Sheet (SDS) for the chemical.[2]
References
- Synquest Labs. (R)-1-(3-Fluorophenyl)ethanol - Safety Data Sheet. [URL: https://www.synquestlabs.com/sites/default/files/sds/2602-3-R3.pdf]
- Enamine. Safety Data Sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION. [URL: https://www.enamine.net/sds/EN300-14561.pdf]
- ChemScene. Safety Data Sheet. [URL: https://www.chemscene.com/sds/CS-0016021_CUDC-907_sds.pdf]
- PubChem. (1R)-2-chloro-1-(4-fluorophenyl)ethan-1-ol | C8H8ClFO | CID 12300420. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12300420]
- Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/sdsitems/SDS22588.htm]
- Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/404330]
- Thermo Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.thermofisher.com/order/msds/AC225880000.html]
- Federal Register. Request for Information on Waste Halogenated Anesthetic Agents: Isoflurane, Desflurane, and Sevoflurane. [URL: https://www.federalregister.gov/documents/2006/02/21/06-1558/request-for-information-on-waste-halogenated-anesthetic-agents-isoflurane-desflurane-and]
- Virginia Commonwealth University. Waste Anesthetic Gas - Occupational Health and Safety. [URL: https://srm.vcu.edu/occupational-health-and-safety/waste-anesthetic-gas/]
- Fisher Scientific. SAFETY DATA SHEET - 4'-Fluoroacetophenone. [URL: https://www.fishersci.co.uk/gb/en/sds-search.html?search-term=ACR11926]
- Sigma-Aldrich. SAFETY DATA SHEET - 1-(4-Fluorophenyl)ethan-1-one. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/133036]
- Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Fluoro-.alpha.-methylbenzyl alcohol. [URL: https://www.thermofisher.com/order/msds/AC379100000.html]
- AK Scientific, Inc. 4'-Fluoroacetophenone - Safety Data Sheet. [URL: https://www.aksci.com/sds/2179.pdf]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. (1R)-2-chloro-1-(4-fluorophenyl)ethan-1-ol | C8H8ClFO | CID 12300420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Waste Anesthetic Gas - Occupational Health and Safety - Virginia Commonwealth University [healthsafety.vcu.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemscene.com [chemscene.com]
- 8. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
